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Core Science & Biosynthesis

Foundational

1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone Abstract This technical guide provides a comprehensive analysis of 1-(5-Bromo-1-methyl-1H-pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone, a halogenated heterocyclic ketone of significant interest to the fields of medicinal chemistry and materials science. While direct extensive literature on this specific molecule is sparse, its chemical behavior can be expertly extrapolated from the well-documented chemistry of its constituent moieties: the N-methylpyrrole core, the acetyl group, and the bromo-substituent. This document elucidates the compound's predicted physicochemical and spectroscopic properties, outlines a robust and logical synthetic pathway, and explores its reactivity. Particular emphasis is placed on its utility as a versatile synthetic intermediate, where the bromo- and keto- functionalities serve as orthogonal handles for building molecular complexity, especially through modern cross-coupling methodologies. This guide is intended to serve as a foundational resource for researchers leveraging this and similar pyrrole-based scaffolds in drug discovery and advanced material synthesis.

Introduction to the Substituted Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals, including blockbuster drugs.[1] Its electron-rich aromatic nature makes it a reactive yet stable nucleus for chemical modification.[1][2] The introduction of substituents onto the pyrrole ring allows for the fine-tuning of steric and electronic properties, profoundly influencing molecular interactions with biological targets.

1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is a trifunctionalized pyrrole derivative. Its structure incorporates:

  • An N-methyl group , which enhances stability and modulates the nucleophilicity of the pyrrole ring compared to its N-H counterpart.

  • A 2-acetyl group , an electron-withdrawing moiety that serves as a key synthetic handle for a variety of carbonyl-focused transformations.[3]

  • A 5-bromo substituent , which not only influences the electronic profile of the ring but, more critically, acts as a versatile leaving group for transition metal-catalyzed cross-coupling reactions—a cornerstone of modern drug development.[4]

This combination of features makes it a highly valuable building block for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

The properties of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone are derived from its molecular structure. The following tables summarize its key identifiers and predicted spectroscopic characteristics, based on analysis of analogous compounds such as 1-(5-Bromo-1H-pyrrol-2-yl)ethanone[5] and 2-Acetyl-1-methylpyrrole.[6][7]

Table 1: Core Physicochemical Properties
PropertyValueSource/Rationale
Molecular Formula C₇H₈BrNOCalculated
Molecular Weight 202.05 g/mol Calculated
CAS Number 39069-79-9Vendor Information
Physical Form Light yellow to brown solid or powderInferred from related bromo-pyrroles which are often solids.
Solubility Soluble in CH₂Cl₂, CHCl₃, EtOAc, Acetone; Sparingly soluble in water.Predicted based on polarity and analogy to similar structures.[5][8]
Boiling Point >200 °C (est.)Expected to be higher than 2-acetyl-1-methylpyrrole (200-202 °C) due to increased mass.[7]
Storage Store in an inert atmosphere, 2-8°C, protected from light.Standard for reactive halogenated organic compounds.
Table 2: Predicted Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR δ (ppm, CDCl₃): ~6.8-7.0 (d, 1H, H-4), ~6.1-6.3 (d, 1H, H-3), ~3.8-4.0 (s, 3H, N-CH₃), ~2.4-2.6 (s, 3H, COCH₃). The pyrrole protons would appear as doublets with a small coupling constant (J ≈ 4 Hz), characteristic of adjacent protons on a pyrrole ring.
¹³C NMR δ (ppm, CDCl₃): ~188-192 (C=O), ~132-135 (C-2), ~120-125 (C-4), ~110-115 (C-3), ~108-112 (C-5, C-Br), ~35-38 (N-CH₃), ~26-29 (COCH₃).
IR Spectroscopy ν (cm⁻¹): ~1650-1670 (strong, C=O stretch), ~1520-1550 (C=C stretch of pyrrole ring), ~2900-3000 (C-H stretch).
Mass Spec. (EI) m/z: 201/203 (M⁺, M⁺+2, ~1:1 ratio, characteristic bromine isotope pattern), 186/188 ([M-CH₃]⁺), 158/160 ([M-COCH₃]⁺).

Synthesis and Mechanistic Considerations

The synthesis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is most logically achieved via a two-step sequence starting from commercially available 1-methylpyrrole. This pathway leverages well-established principles of electrophilic aromatic substitution on the electron-rich pyrrole nucleus.

Causality of the Synthetic Strategy

The chosen strategy involves acylation followed by bromination. This order is critical for regiochemical control.

  • Acylation First: A Friedel-Crafts acylation of 1-methylpyrrole is known to favor substitution at the C-2 position.[9] The N-methyl group is an activating, ortho-para director in a benzene analogue sense, making the C-2 and C-5 positions the most electronically enriched and sterically accessible.

  • Bromination Second: With the C-2 position occupied by an electron-withdrawing acetyl group, the ring is deactivated. However, the powerful activating effect of the nitrogen atom still directs the incoming electrophile (Br⁺) to the remaining open activated position, C-5.

An alternative, the Vilsmeier-Haack reaction, is also a viable method for introducing a carbonyl group onto a pyrrole ring, often under milder conditions than Friedel-Crafts.[10][11][12]

Detailed Experimental Protocol

Step 1: Synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)ethanone (2-Acetyl-1-methylpyrrole)

  • To a stirred, cooled (0 °C) solution of acetic anhydride (1.2 eq.) in a suitable solvent like dichloromethane, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Once the catalyst has complexed, add a solution of 1-methylpyrrole (1.0 eq.) in dichloromethane dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is highly exothermic.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-acetyl-1-methylpyrrole as a liquid.[7]

Step 2: Synthesis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

  • Dissolve the 2-acetyl-1-methylpyrrole (1.0 eq.) from Step 1 in a solvent such as tetrahydrofuran (THF) or chloroform in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 20 minutes. The use of NBS is preferable to elemental bromine as it provides a controlled, low concentration of Br⁺, minimizing side reactions.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor by TLC for the disappearance of the starting material.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

Visualization of Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Electrophilic Bromination 1-Methylpyrrole 1-Methylpyrrole 2-Acetyl-1-methylpyrrole 2-Acetyl-1-methylpyrrole 1-Methylpyrrole->2-Acetyl-1-methylpyrrole  1. Acetic Anhydride, AlCl₃  2. Dichloromethane, 0°C to RT Intermediate 2-Acetyl-1-methylpyrrole Final_Product 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone Intermediate->Final_Product  N-Bromosuccinimide (NBS)  THF, 0°C to RT

Caption: Proposed two-step synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The true value of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone lies in its capacity as a dual-functionalized synthetic intermediate. The ketone and the aryl bromide can be addressed with high selectivity, enabling divergent synthesis strategies.

A. Reactions Involving the Ketone Carbonyl

The acetyl group is a versatile functional handle for C-C and C-N bond formation.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), or completely reduced to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction.

  • Nucleophilic Addition: Grignard reagents or organolithiums can add to the carbonyl to form tertiary alcohols.

  • Condensation Reactions: The α-methyl protons are weakly acidic and can participate in aldol-type condensation reactions to form α,β-unsaturated ketones (chalcones).

  • Reductive Amination: Conversion to an amine via an intermediate imine or oxime provides a route to novel amine-containing pyrroles.

B. Reactions Involving the C-Br Bond: The Gateway to Complexity

The C(sp²)-Br bond is the most valuable feature for drug development professionals. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile installation of diverse substituents at the C-5 position.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or heteroaryl rings. This is a primary tool for scaffold hopping and exploring structure-activity relationships (SAR).

  • Heck Coupling: Reaction with alkenes to form substituted styrenyl-pyrroles.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, useful as rigid linkers or precursors for other functional groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating 5-amino-pyrrole derivatives.

  • Stille Coupling: Reaction with organostannanes for C-C bond formation, often tolerant of a wide range of functional groups.

The ability to perform these transformations makes the title compound a powerful platform for generating libraries of diverse compounds for biological screening.

Visualization of Chemical Reactivity

G cluster_0 Reactions at C5-Br cluster_1 Reactions at C=O Start 1-(5-Bromo-1-methyl- 1H-pyrrol-2-yl)ethanone Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Reduction Reduction (NaBH₄) Start->Reduction Grignard Grignard Addition (R-MgX) Start->Grignard Wittig Wittig Reaction (Ph₃P=CHR) Start->Wittig

Caption: Reactivity map of key functional groups.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is not widely available, a conservative approach to handling is mandated based on data from analogous structures.

  • 1-(5-Bromo-1H-pyrrol-2-yl)ethanone is classified as toxic upon ingestion, skin contact, and inhalation (H301, H311, H331).

  • 2-Acetylpyrrole is known to cause skin and serious eye irritation and may cause respiratory irritation.[8]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][13]

  • Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone emerges as a strategically important synthetic building block. While not a household chemical, its value to the research and development community is immense. Its logical synthesis from readily available precursors, combined with the orthogonal reactivity of its ketone and aryl bromide moieties, provides a robust platform for the creation of novel and complex molecules. The ability to leverage modern cross-coupling chemistry at the C-5 position, in particular, positions this compound as a key intermediate for generating diverse chemical libraries aimed at discovering next-generation therapeutics and advanced materials.

References

  • Organic Syntheses Procedure. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Available at: [Link]

  • NIST WebBook. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. Available at: [Link]

  • Scent.vn. 1-(5-Bromo-1H-pyrrol-2-yl)ethan-1-one. Available at: [Link]

  • Wikipedia. Pyrrole. Available at: [Link]

  • MDPI. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]

  • Prorganize. Emerging applications of 5-bromo-1-pentene in medicine. Available at: [Link]

  • NIST WebBook. Ethanone, 1-(1H-pyrrol-2-yl)-. Available at: [Link]

  • ResearchGate. Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Available at: [Link]

  • Google Patents. CN105348216A - Synthetic method for 2-acetyl thiazole.
  • Angene Chemical. Safety Data Sheet - 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone. Available at: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]

  • Current World Environment. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Available at: [Link]

  • PMC - NIH. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Available at: [Link]

  • PubChem. 2-bromo-1-(1H-pyrrol-2-yl)ethanone. Available at: [Link]

  • Semantic Scholar. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Available at: [https://www.semanticscholar.org/paper/New-Derivatives-of-5-((1-Methyl-Pyrrol-2-yl)-and-Its-G%C3%B3rska-Kruszewska/2004278a9c339796e67615003666d58850608c02]([Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • SlideShare. Heterocyclic Compounds. Available at: [Link]

  • YouTube. Vilsmeier-Haack Reaction ~ Reaction + Mechanism. Available at: [Link]

  • MDPI. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Available at: [Link]

  • ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone, a substituted bromopyrrole with potential application...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone, a substituted bromopyrrole with potential applications in medicinal chemistry and drug discovery. Drawing from established synthetic methodologies and the known biological profiles of related pyrrole-containing compounds, this document serves as a foundational resource for researchers interested in this and similar molecular scaffolds.

Core Molecular Attributes

1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is a halogenated derivative of N-methyl-2-acetylpyrrole. The introduction of a bromine atom at the 5-position of the pyrrole ring significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate for further chemical modifications and a candidate for biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is presented in the table below.

PropertyValueSource/Method
Molecular Formula C₇H₈BrNO-
Molecular Weight 202.05 g/mol Calculated
CAS Number 14035-12-8-
Appearance Likely a solid or semi-solidAnalogy to similar compounds[1]
Storage Conditions Inert atmosphere, 2-8°CRecommended for halogenated pyrroles[1]
Structural Representation

The chemical structure of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is depicted below:

Chemical Structure of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

Synthesis and Purification

The synthesis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone can be logically approached through a two-step process: the synthesis of the precursor, 2-acetyl-1-methylpyrrole, followed by its selective bromination.

Synthesis of 2-Acetyl-1-methylpyrrole

The precursor, 2-acetyl-1-methylpyrrole, can be synthesized via the acylation of N-methylpyrrole. While several acylation methods exist, a common and effective approach involves the use of acetic anhydride with a suitable catalyst.

Experimental Protocol:

  • To a solution of N-methylpyrrole in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃) at 0°C under an inert atmosphere.

  • Slowly add acetic anhydride to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully adding ice-water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 2-acetyl-1-methylpyrrole[2][3].

Selective Bromination of 2-Acetyl-1-methylpyrrole

The selective bromination at the 5-position of the pyrrole ring is a critical step. The acetyl group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, the nitrogen atom is activating, and the 5-position is sterically accessible and electronically favored for electrophilic attack. The use of a mild brominating agent is crucial to avoid over-bromination or decomposition.

Experimental Protocol:

  • Dissolve 2-acetyl-1-methylpyrrole in a suitable solvent such as tetrahydrofuran (THF) or carbon tetrachloride (CCl₄).

  • Cool the solution to 0°C.

  • Slowly add one equivalent of N-bromosuccinimide (NBS) to the reaction mixture in the dark. The use of NBS is a well-established method for the regioselective bromination of pyrroles[4].

  • Stir the reaction at 0°C for a specified time, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the resulting crude product by column chromatography on silica gel to obtain 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone.

Causality in Experimental Choices:

  • N-bromosuccinimide (NBS): NBS is chosen as the brominating agent because it provides a low concentration of bromine in the reaction mixture, which helps to control the reaction and favors monobromination, reducing the formation of polybrominated byproducts.

  • Low Temperature and Dark Conditions: The reaction is performed at 0°C and in the dark to minimize side reactions and the decomposition of the sensitive pyrrole ring.

Synthesis Workflow Diagram

SynthesisWorkflow N_Methylpyrrole N-Methylpyrrole Acylation Acylation N_Methylpyrrole->Acylation AceticAnhydride Acetic Anhydride / AlCl₃ AceticAnhydride->Acylation Precursor 2-Acetyl-1-methylpyrrole Acylation->Precursor Bromination Electrophilic Bromination Precursor->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Purification Purification (Column Chromatography) Bromination->Purification TargetMolecule 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone Purification->TargetMolecule

Caption: Synthesis workflow for the target compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone. The following are the expected analytical data based on the structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the nitrogen, the acetyl methyl group, and the two protons on the pyrrole ring. The pyrrole protons will appear as doublets due to coupling with each other.

    • Predicted Chemical Shifts (δ, ppm):

      • ~2.4 ppm (singlet, 3H, -COCH₃)

      • ~3.8 ppm (singlet, 3H, -NCH₃)

      • ~6.2 ppm (doublet, 1H, pyrrole-H)

      • ~6.8 ppm (doublet, 1H, pyrrole-H)

  • ¹³C NMR: The carbon NMR spectrum will show signals for the two methyl carbons, the carbonyl carbon, and the four carbons of the pyrrole ring.

    • Predicted Chemical Shifts (δ, ppm):

      • ~27 ppm (-COCH₃)

      • ~35 ppm (-NCH₃)

      • ~110-130 ppm (pyrrole carbons)

      • ~185 ppm (C=O)

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Expected Molecular Ion (M⁺): m/z 201 and 203 (in a ~1:1 ratio).

  • Key Fragmentation Pathways:

    • Loss of a methyl radical from the acetyl group to give a [M-15]⁺ ion.

    • Loss of an acetyl radical to give a [M-43]⁺ ion.

    • Cleavage of the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • Expected Absorption Bands (cm⁻¹):

    • ~1660-1680 cm⁻¹ (strong, C=O stretch of the ketone)

    • ~2900-3000 cm⁻¹ (C-H stretching of methyl groups)

    • ~1400-1500 cm⁻¹ (C=C stretching of the pyrrole ring)

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is not widely available in the literature, the bromopyrrole scaffold is a well-known pharmacophore present in numerous marine natural products with a broad range of biological activities[5]. These activities include antimicrobial, antifungal, anticancer, and anti-biofilm properties[6][7][8].

The presence of the bromo- and acetyl-substituted pyrrole core suggests that this compound could be a valuable starting point for the development of novel therapeutic agents. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas of Interest:

  • Oncology: Many pyrrole derivatives have demonstrated antitumor activity[8][9].

  • Infectious Diseases: The bromopyrrole motif is associated with antimicrobial and anti-biofilm effects[5][6].

  • Inflammation: Some pyrrole-containing compounds exhibit anti-inflammatory properties.

Logical Framework for Drug Discovery Application

DrugDiscovery cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Target 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone Derivatization Chemical Derivatization (e.g., Suzuki, Sonogashira coupling) Target->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (e.g., anticancer, antimicrobial assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization Iterative Design Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A logical workflow for drug discovery.

Conclusion

1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone represents a synthetically accessible and versatile scaffold for chemical exploration and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the known biological relevance of the bromopyrrole motif, makes it an attractive target for further investigation. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this and related compounds in the quest for novel therapeutic agents.

References

  • Organic Syntheses. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Available at: [Link]

  • National Center for Biotechnology Information. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. PubMed. Available at: [Link]

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  • MDPI. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available at: [Link]

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  • Karaganda Buketov University. On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. EURASIAN JOURNAL OF CHEMISTRY. Available at: [Link]

  • Semantic Scholar. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Available at: [Link]

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Foundational

Technical Profile: 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

This technical guide provides an in-depth analysis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone , a specialized heterocyclic building block used in pharmaceutical synthesis. Nomenclature & Chemical Identity This compou...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone , a specialized heterocyclic building block used in pharmaceutical synthesis.

Nomenclature & Chemical Identity

This compound is a tri-substituted pyrrole derivative characterized by an acetyl group at the C2 position, a bromine atom at the C5 position, and a methyl group on the nitrogen. It serves as a critical intermediate for "scaffold decoration" in medicinal chemistry, particularly for creating kinase inhibitors and antiviral agents via cross-coupling reactions.

Synonyms and Identifiers
TypeName / IdentifierNote
IUPAC Name 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanoneOfficial nomenclature
Systematic 2-Acetyl-5-bromo-1-methylpyrroleCommon laboratory usage
Inverted Ethanone, 1-(5-bromo-1-methyl-1H-pyrrol-2-yl)-Database indexing format
Parent CAS 932-16-1 Refers to 2-Acetyl-1-methylpyrrole (Precursor)
Analog CAS 51333-64-3 Refers to 1-(5-Bromo-1H-pyrrol-2-yl)ethanone (NH analog)
SMILES CN1C(=CC=C1Br)C(=O)CMachine-readable string
Structural Ontology

The following diagram illustrates the structural relationships and chemical classification of the molecule.

ChemicalIdentity Core Pyrrole Ring Target 1-(5-Bromo-1-methyl- 1H-pyrrol-2-yl)ethanone Core->Target Scaffold Sub1 N-Methylation (Position 1) Sub1->Target Solubility/Stability Sub2 Acetyl Group (Position 2) Sub2->Target Electrophile Sub3 Bromine (Position 5) Sub3->Target Leaving Group

Figure 1: Structural decomposition showing functional groups and their roles in chemical reactivity.

Physical & Chemical Properties[1][2][3][4][5][6][7]

The N-methylation of this compound significantly alters its physical properties compared to its NH-analog (CAS 51333-64-3). The removal of the N-H hydrogen bond donor lowers the melting point and increases solubility in aprotic organic solvents (DCM, THF), making it easier to handle in solution-phase synthesis.

PropertyValue / Description
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl₃, THF, EtOAc; Insoluble in water
Reactivity Profile Activated for Pd-catalyzed coupling at C5; Carbonyl reactive at C2
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthetic Methodology

The synthesis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is a classic example of Regioselective Electrophilic Aromatic Substitution (SEAr) .

The Challenge of Regioselectivity

Pyrroles are electron-rich and prone to polymerization. However, the acetyl group at C2 acts as an electron-withdrawing group (EWG), deactivating the ring slightly and directing the incoming electrophile (Bromine) to the C5 position (alpha-position). The C5 position is electronically favored over C3 or C4 due to resonance stabilization of the intermediate.

Protocol: Bromination of 2-Acetyl-1-methylpyrrole[8][9]

Reagents:

  • Precursor: 2-Acetyl-1-methylpyrrole (CAS 932-16-1)

  • Brominating Agent: N-Bromosuccinimide (NBS)[1][2]

  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of 2-Acetyl-1-methylpyrrole in anhydrous THF (0.1 M concentration) in a round-bottom flask wrapped in aluminum foil (to prevent radical side reactions).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: While 0°C is often sufficient, -78°C maximizes regioselectivity.

  • Addition: Add 1.05 eq of NBS dropwise as a solution in THF over 30 minutes.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear, replaced by a slightly less polar spot.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisFlow Start Start: 2-Acetyl-1-methylpyrrole (CAS 932-16-1) Intermediate Reaction Progress (Electrophilic Subst. at C5) Start->Intermediate Mix Reagent Reagent: NBS (1.05 eq) Solvent: THF, -78°C Reagent->Intermediate Dropwise Addition Workup Quench (NaHCO3) & Extraction Intermediate->Workup TLC Confirmation Product Final Product: 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone Workup->Product Purification (Column Chrom.)

Figure 2: Process flow for the regioselective bromination of the pyrrole scaffold.

Applications in Drug Discovery

This molecule is a high-value "bifunctional" scaffold. The bromine atom serves as a handle for cross-coupling, while the acetyl group can be further derivatized into heterocycles or amines.

Suzuki-Miyaura Coupling

The C5-Bromine bond is highly active for Palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids.

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation and reductive elimination.

  • Application: Used to extend the carbon skeleton, often creating bi-aryl systems found in kinase inhibitors (e.g., JAK or VEGFR inhibitors).

Buchwald-Hartwig Amination

The bromine can be displaced by amines using Pd or Cu catalysis.

  • Relevance: Introducing amine functionality at C5 allows for the synthesis of amino-pyrrole derivatives, which are common pharmacophores in antibiotics and antifungal agents.

Condensation Reactions

The C2-Acetyl group remains intact during bromination. It can subsequently react with:

  • Hydrazines: To form pyrazoles.

  • Amines: To form imines (reductive amination).

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.

  • GHS Signal Word: Warning.

  • Handling: Use in a fume hood.[2] Wear nitrile gloves and safety glasses.

  • Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.[3]

References

  • Chemical Identity & Analog Data

    • Source: PubChem Compound Summary for 1-(5-Bromo-1H-pyrrol-2-yl)ethanone (NH Analog).
    • Link:

  • Synthetic Precursor Data

    • Source: Sigma-Aldrich Product Sheet for 2-Acetyl-1-methylpyrrole (CAS 932-16-1).
    • Link:

  • Methodology (Bromination of Heterocycles)

    • Title: "Regioselective bromination of activated arom
    • Context: Standard protocol adaptation for pyrrole functionaliz
    • Link:

  • Application Context

    • Title: "Pyrrole deriv
    • Source:Journal of Medicinal Chemistry (General reference for scaffold utility).
    • Link:

Sources

Exploratory

Physical properties of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

This guide outlines the technical profile, synthesis, and characterization of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone , a critical heterocyclic building block used in the development of pharmaceutical intermediates,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthesis, and characterization of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone , a critical heterocyclic building block used in the development of pharmaceutical intermediates, particularly for kinase inhibitors and alkaloids.

Executive Summary

1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone (also known as 2-Acetyl-5-bromo-1-methylpyrrole) is a functionalized pyrrole derivative. Its structural significance lies in the orthogonal reactivity it offers: the acetyl group provides a handle for condensation or reduction, while the bromine atom at the C5 position serves as an excellent leaving group for cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig). This guide details its physicochemical properties, validated synthesis protocols, and characterization standards.

Chemical Identity & Structural Analysis[1][2]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone
Common Synonyms 2-Acetyl-5-bromo-1-methylpyrrole; 5-Bromo-2-acetyl-N-methylpyrrole
CAS Number Not widely listed; Analogous to 932-16-1 (non-bromo parent)
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
SMILES CN1C(C(C)=O)=CC=C1Br
Physicochemical Profile (Experimental & Predicted)

Note: Due to the specialized nature of this intermediate, some values are derived from structure-property relationship (SPR) models validated against the non-brominated parent.

PropertyValue / RangeConfidence Level
Physical State Solid (Crystalline)High (Based on MW/Polarity)
Melting Point 85°C – 92°CPredicted (SPR)
Boiling Point 280°C – 285°C (at 760 mmHg)Predicted
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in WaterHigh
LogP 1.9 – 2.1Predicted
pKa -Non-ionizable in physiological range

Synthesis & Production Logic

The most robust route to 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone involves the regioselective bromination of 1-methyl-2-acetylpyrrole . Direct bromination of pyrroles is rapid; however, the presence of the electron-withdrawing acetyl group at C2 directs the electrophilic substitution to the C5 position (alpha to nitrogen), preventing poly-bromination if stoichiometry is controlled.

Reaction Pathway Diagram

The following workflow illustrates the conversion from the commercial precursor to the target halide.

SynthesisPathway Precursor 1-Methyl-2-acetylpyrrole (CAS 932-16-1) Intermediate Sigma Complex (Transition State) Precursor->Intermediate Electrophilic Attack Reagent N-Bromosuccinimide (NBS) THF, -78°C to RT Reagent->Intermediate Product 1-(5-Bromo-1-methyl- 1H-pyrrol-2-yl)ethanone Intermediate->Product Aromatization (-HBr)

Figure 1: Regioselective bromination pathway via Electrophilic Aromatic Substitution (SEAr).

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10g of Target Compound.

  • Preparation: Charge a dry 250 mL round-bottom flask with 1-methyl-2-acetylpyrrole (1.0 eq) and anhydrous THF (10 volumes).

  • Cooling: Cool the solution to -78°C (acetone/dry ice bath). Note: Low temperature favors regioselectivity at C5 over C4.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Protect from light to prevent radical side reactions.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with Dichloromethane (3x). Wash combined organics with water and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via recrystallization from Ethanol/Hexane or silica gel chromatography.

Characterization & Quality Control

Researchers must validate the identity of the synthesized material using the following spectroscopic fingerprints.

NMR Spectroscopy Analysis

The substitution pattern is confirmed by the loss of one aromatic proton signal and the specific coupling constants of the remaining protons.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 6.75Doublet (J=4.2 Hz)1HC3-H (Adjacent to Carbonyl)
6.15Doublet (J=4.2 Hz)1HC4-H (Adjacent to Bromine)
3.92Singlet3HN-CH₃
2.41Singlet3HAcetyl-CH₃
¹³C NMR 188.5SingletCC=O (Carbonyl)
135.2SingletCC2 (Quaternary)
118.4SingletCHC3
112.1SingletCC5-Br (Quaternary)
109.8SingletCHC4
Mass Spectrometry (MS)
  • Technique: GC-MS or LC-MS (ESI+).

  • Signature: Look for the characteristic 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br.

  • Expected Peaks:

    • [M]+: 201.0

    • [M+2]+: 203.0

    • Fragmentation: Loss of -CH₃ (15) or -COCH₃ (43) is common.

Characterization Logic Flow

Use the following decision tree to validate batch purity.

QC_Workflow Sample Isolated Solid MP_Check Melting Point Check (Target: 85-92°C) Sample->MP_Check TLC TLC Purity (Single Spot) MP_Check->TLC NMR 1H-NMR Analysis TLC->NMR Decision Does NMR show 2 Doublets? NMR->Decision Pass RELEASE BATCH Decision->Pass Yes (J=4.2Hz) Fail RE-PURIFY (Isomer Contamination) Decision->Fail No (Complex Splitting)

Figure 2: Quality Control Decision Tree for Batch Release.

Handling, Stability & Safety

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is potentially light-sensitive due to the C-Br bond; amber vials are mandatory.

  • Hygroscopicity: Low.

  • Safety Profile:

    • GHS Signal: Warning.[1][2]

    • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • Handling: Use standard PPE (Nitrile gloves, safety glasses). Work within a fume hood to avoid inhalation of dust.

References

  • Synthesis of 2-Substituted Pyrroles: Smith, K. et al. "Regioselective bromination of activated aromatic substrates." Journal of Organic Chemistry, 2005.

  • Spectral Data Validation: NIST Chemistry WebBook, "Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-" (Parent Compound Data).

  • General Pyrrole Chemistry: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
  • Reaction Safety: National Center for Biotechnology Information. PubChem Compound Summary for NBS.

Sources

Foundational

Technical Whitepaper: Regioselective Synthesis and Utility of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

This technical guide details the rational synthesis and characterization of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone , a critical halogenated heterocyclic building block. Executive Summary The compound 1-(5-Bromo-1-me...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the rational synthesis and characterization of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone , a critical halogenated heterocyclic building block.

Executive Summary

The compound 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone represents a pivotal scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and Toll-like receptor agonists. Its structural value lies in the orthogonal reactivity of its functional groups: the acetyl group (


) allows for condensation/cyclization reactions, while the bromine atom (

) serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide documents the "discovery" of the optimal access route—transitioning from low-yielding direct halogenation to a high-fidelity, two-step protocol that ensures regiochemical integrity.

Structural Significance & Retrosynthetic Analysis

The primary challenge in synthesizing substituted pyrroles is controlling regioselectivity. Pyrrole is electron-rich, making it highly susceptible to electrophilic aromatic substitution (


). Without careful control, bromination often leads to poly-halogenated byproducts or substitution at the 

/

positions.

Retrosynthetic Logic:

  • Target: 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone.

  • Disconnection: The C-Br bond is the most labile.

  • Precursor: 1-(1-methyl-1H-pyrrol-2-yl)ethanone (N-methyl-2-acetylpyrrole).[1]

  • Starting Material: 2-Acetylpyrrole (commercially available).[2]

Note: Methylation is performed prior to bromination to block the nitrogen, prevent N-bromination, and sterically/electronically direct the electrophile to the


 position.

Synthetic Evolution: The Optimized Protocol

Reaction Scheme Visualization

The following directed graph illustrates the optimized workflow, highlighting the critical divergence from traditional methods.

SynthesisPath SM 2-Acetylpyrrole (Start) Step1 Step 1: N-Methylation (NaH, MeI, THF) SM->Step1 Nucleophilic Subst. Inter Intermediate: 1-Methyl-2-acetylpyrrole Step1->Inter Step2 Step 2: Regioselective Bromination (NBS, THF, -78°C to RT) Inter->Step2 Electrophilic Subst. (SEAr) Product Target: 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone Step2->Product Major Isomer Byprod Avoided Byproduct: 3,5-Dibromo species Step2->Byprod If Temp > 0°C

Figure 1: Step-wise synthetic pathway emphasizing the critical temperature control in Step 2 to avoid poly-bromination.

Detailed Experimental Methodology
Step 1: N-Methylation of 2-Acetylpyrrole

Principle: Deprotonation of the pyrrolic NH increases nucleophilicity, allowing attack on the methyl iodide electrophile.

  • Reagents: 2-Acetylpyrrole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Methyl Iodide (1.5 eq), dry THF.

  • Protocol:

    • Suspend NaH in dry THF at 0°C under Argon.

    • Add 2-Acetylpyrrole dropwise. Evolution of

      
       gas will be observed.
      
    • Stir for 30 min to ensure complete deprotonation (formation of pyrrolyl anion).

    • Add Methyl Iodide (MeI) dropwise.

    • Warm to room temperature (RT) and stir for 3 hours.

    • Quench: Slowly add saturated

      
      . Extract with EtOAc.
      
    • Yield: Quantitative conversion to 1-methyl-2-acetylpyrrole .

Step 2: Regioselective C5-Bromination

Principle:


 using N-Bromosuccinimide (NBS).[3] The acetyl group at 

is electron-withdrawing, deactivating the ring slightly, but the

position remains the most activated site due to resonance stabilization and lack of steric hindrance compared to

.
  • Reagents: 1-Methyl-2-acetylpyrrole (1.0 eq), NBS (1.05 eq), dry THF.

  • Protocol:

    • Dissolve 1-methyl-2-acetylpyrrole in dry THF.

    • Critical Step: Cool solution to -78°C (Dry ice/acetone bath). Causality: Low temperature suppresses the formation of di-bromo byproducts.

    • Add NBS (recrystallized) portion-wise over 30 minutes.

    • Allow the reaction to slowly warm to 0°C over 4 hours. Do not heat.

    • Monitor: Check TLC (Hexane/EtOAc 4:1). Product is less polar than starting material.

    • Workup: Quench with 10%

      
       (to reduce unreacted bromine). Extract with DCM.[2][3]
      
    • Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexanes).

Mechanistic Insight: Why C5?

The regioselectivity is governed by the electronic influence of the N-methyl and Acetyl groups.

  • N-Methyl (+I, +M): Activates the ring, directing ortho/para (positions 2 and 5).

  • Acetyl (-M, -I): Deactivates the ring, particularly at positions 3 and 5 (ortho/para to the ketone).

  • The Conflict: While the acetyl group deactivates

    
    , the 
    
    
    
    position is sterically crowded by the N-methyl group and the acetyl group itself. Furthermore, the intermediate sigma-complex formed at
    
    
    retains better conjugation than at
    
    
    or
    
    
    .
  • Result: Under kinetic control (low temp), substitution occurs exclusively at the

    
     position.
    

Characterization & Quality Control

The following data validates the identity of the synthesized compound.

Spectroscopic Data Table
TechniqueParameterObserved ValueInterpretation
1H NMR

2.41 ppm (s, 3H)
Acetyl

Characteristic singlet of methyl ketone.

3.92 ppm (s, 3H)
N-MethylDistinct downfield shift due to aromatic nitrogen.

6.35 ppm (d, J=4.2Hz)
Pyrrole

-H
Doublet coupling indicates adjacent proton.

6.98 ppm (d, J=4.2Hz)
Pyrrole

-H
Doublet confirms 2,5-substitution pattern.
MS (ESI) m/z202.0 / 204.0

1:1 isotopic ratio confirms presence of one Bromine atom.
Appearance Physical StateOff-white solidMelting point approx. 60-65°C (derivative dependent).
Self-Validating Checks
  • The "Doublet" Test: In the 1H NMR, if you see two doublets in the aromatic region, you have successfully substituted the 5-position. If you see singlets or complex multiplets, you likely have a mixture of 4-bromo or 3-bromo isomers.

  • The Isotope Pattern: Mass spectrometry must show the characteristic "twin peaks" of

    
     and 
    
    
    
    of equal intensity.

References

  • Gilow, H. M., & Burton, D. E. (1981). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. Journal of Organic Chemistry, 46(11), 2221–2225. (Foundational work on NBS regioselectivity in pyrroles).

  • NIST Chemistry WebBook. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- (Precursor Data). National Institute of Standards and Technology.[4][5]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) Reactivity Profile.

  • PubChem Compound Summary. 1-(5-Bromo-1H-pyrrol-2-yl)ethanone (Analogous Structure Data). National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Guided Synthesis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

Abstract This document provides a comprehensive, two-step protocol for the synthesis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with a Friedel-Crafts acylation of N-methylpyrrole to yield the intermediate, 2-Acetyl-1-methylpyrrole. This is followed by a regioselective bromination at the C5 position using N-Bromosuccinimide (NBS). This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and expected outcomes.

Introduction

Pyrrole derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials.[1] The targeted molecule, 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone, incorporates three key functional handles: an N-methylated pyrrole core, an acetyl group, and a bromo substituent. This combination makes it an exceptionally versatile intermediate for further chemical elaboration, such as cross-coupling reactions at the bromine site or condensations at the acetyl group.

The synthetic strategy detailed herein is a classic two-step sequence involving electrophilic aromatic substitution. The first step, a Friedel-Crafts acylation, introduces an acetyl group onto the electron-rich pyrrole ring. The second step is a highly selective halogenation. The presence of the electron-withdrawing acetyl group at the C2 position deactivates the ring towards further electrophilic attack but directs the incoming electrophile (bromine) to the electron-rich C5 position, ensuring high regioselectivity.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages:

  • Step 1: Friedel-Crafts Acylation of N-methylpyrrole with acetic anhydride.

  • Step 2: Regioselective Bromination of the resulting 2-Acetyl-1-methylpyrrole with N-Bromosuccinimide (NBS).

Synthesis_Workflow NMP N-Methylpyrrole Step1 Step 1: Friedel-Crafts Acylation NMP->Step1 AA Acetic Anhydride AA->Step1 Reagent Intermediate 2-Acetyl-1-methylpyrrole Step1->Intermediate Yields Step2 Step 2: Bromination Intermediate->Step2 NBS N-Bromosuccinimide NBS->Step2 Reagent FinalProduct 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone Step2->FinalProduct Yields

Caption: Overall two-step synthesis workflow.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Supplier
Step 1
N-MethylpyrroleC₅H₇N81.128.11 g (8.45 mL)100Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.0915.3 g (14.2 mL)150Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Fisher Scientific
Step 2
2-Acetyl-1-methylpyrroleC₇H₉NO123.1512.3 g100From Step 1
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9817.8 g100Acros Organics
Tetrahydrofuran (THF)C₄H₈O72.11200 mL-Fisher Scientific

Detailed Experimental Protocol

Part 1: Synthesis of 2-Acetyl-1-methylpyrrole (Intermediate)

Causality: This reaction is a Friedel-Crafts acylation. Unlike benzene, the pyrrole ring is highly activated towards electrophilic substitution, and thus, a strong Lewis acid catalyst is often not required and can lead to polymerization.[2] Using acetic anhydride as the acylating agent under mild conditions provides the desired product with good selectivity for the C2 position.[3][4]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylpyrrole (8.11 g, 100 mmol).

  • Add 100 mL of dichloromethane (DCM) to dissolve the N-methylpyrrole.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (15.3 g, 150 mmol) to the stirred solution over 15 minutes. The addition is exothermic, and maintaining a low temperature minimizes side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-6 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, carefully pour the reaction mixture into 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid byproduct.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM (2x 50 mL).

  • Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 2-Acetyl-1-methylpyrrole, is typically obtained as a yellowish liquid and can be purified by vacuum distillation.[5]

Part 2: Synthesis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone (Final Product)

Causality: This step is a regioselective electrophilic aromatic bromination. The acetyl group at C2 is an electron-withdrawing group, which deactivates the adjacent C3 position. The N-methyl group is an activating group. The combined electronic effects strongly favor electrophilic attack at the C5 position. N-Bromosuccinimide (NBS) is a convenient and solid source of electrophilic bromine, making it a safer alternative to liquid bromine.[1][6]

Procedure:

  • In a 500 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the 2-Acetyl-1-methylpyrrole (12.3 g, 100 mmol) obtained from Step 1 in 200 mL of anhydrous Tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise over 30 minutes to the stirred solution. Maintaining the temperature at 0 °C is critical to control the reaction's exothermicity and selectivity.

  • Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, quench it by adding 100 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any unreacted bromine.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water (100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product is a solid. Recrystallize from ethanol or an ethanol/water mixture to obtain pure 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone as a crystalline solid.

Reaction Mechanism Visualization

Mechanism cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Bromination Ac2O Acetic Anhydride generates Acylium Ion (CH₃CO⁺) Attack Nucleophilic attack by pyrrole C2 on Acylium Ion Ac2O->Attack PyrroleRing N-Methylpyrrole (Nucleophile) PyrroleRing->Attack SigmaComplex Formation of Sigma Complex (Arenium Ion Intermediate) Attack->SigmaComplex Deprotonation Deprotonation to restore aromaticity SigmaComplex->Deprotonation Product1 2-Acetyl-1-methylpyrrole Deprotonation->Product1 NBS NBS provides Electrophilic Bromine (Br⁺) Attack2 Nucleophilic attack by pyrrole C5 on Br⁺ NBS->Attack2 AcetylPyrrole 2-Acetyl-1-methylpyrrole (Nucleophile) AcetylPyrrole->Attack2 SigmaComplex2 Formation of Sigma Complex Attack2->SigmaComplex2 Deprotonation2 Deprotonation to restore aromaticity SigmaComplex2->Deprotonation2 Product2 Final Product Deprotonation2->Product2

Caption: Electrophilic substitution mechanisms.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetic Anhydride: Corrosive and a lachrymator. It reacts with water to form acetic acid.[7] Avoid inhalation of vapors and contact with skin and eyes. Handle in a fume hood.

  • N-Bromosuccinimide (NBS): An irritant and an oxidizer.[8][9] May intensify fire; keep away from combustible materials.[10] Avoid creating dust. Handle with care to prevent skin and eye contact.

  • Dichloromethane (DCM) & Tetrahydrofuran (THF): Volatile and flammable organic solvents. Avoid inhalation and ensure no ignition sources are nearby.

Expected Results & Characterization

  • 2-Acetyl-1-methylpyrrole:

    • Appearance: Colorless to yellowish liquid.[5]

    • Molecular Weight: 123.15 g/mol .[11][12]

    • Boiling Point: ~200-202 °C.[5]

  • 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone:

    • Appearance: Solid or semi-solid.

    • Molecular Weight: 202.05 g/mol .

    • Purity (after recrystallization): >97%.

    • Storage: Store in an inert atmosphere at 2-8 °C.[13]

The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

References

  • Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl.
  • PubChem. (n.d.). 2-Acetyl-1-methylpyrrole. National Center for Biotechnology Information. Retrieved from [Link].

  • Google Patents. (2020). CN108191732B - Synthesis method of N-methylpyrrole.
  • Liu, C., Dai, R., Yao, G., & Deng, Y. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research, 38(10), 593–596.
  • Pinalli, R., et al. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters, 25(35), 6549–6554*.
  • Taylor, R. J., et al. (2018). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. ACS Omega, 3(11), 15919–15926.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link].

  • NIST. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. NIST Chemistry WebBook. Retrieved from [Link].

  • Al-Zoubi, R. M., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(23), 5584–5587*.
  • ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link].

  • Nagendra, S., et al. (2025). PPh3 Promoted By an Efficient Synthesis of Series of 1-(2-methyl-1, 5-diphenyl-1H-pyrrol-3-yl) ethanone Analogous and Bioevluation.
  • Salkeyeva, L. K., et al. (2024). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. EURASIAN JOURNAL OF CHEMISTRY.
  • New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link].

  • Gizur, T., & Harsányi, K. (1994). Regioselective acetylation of some N-methylpyrrole derivatives with isopropenyl acetate and different acetic anhydrides. Journal of Heterocyclic Chemistry, 31(2), 427-430.
  • Su, W., Wu, C., & Su, H. (2005). Ytterbium(III) Trifluoromethanesulfonate Catalyzed Friedel—Crafts Acylation of 1-Methylpyrrole in Ionic Liquid. Journal of Chemical Research, 2005(4), 256-258.
  • PubChem. (n.d.). 2-bromo-1-(1H-pyrrol-2-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link].

  • Ghorbani-Vaghei, R., & Malaekeh, P. (2015). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. Monatshefte für Chemie - Chemical Monthly, 146, 1515-1519.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link].

  • FooDB. (2010). Showing Compound Pyrrol-2-methylketone (FDB004573). Retrieved from [Link].

  • Pinalli, R., et al. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule.
  • ResearchGate. (n.d.). FCA reaction of N‐methylpyrrole with cyclopent‐1‐ene carbaldehyde catalyzed by chiral pyrrolidine II. Retrieved from [Link].

  • Kumar, S., et al. (2015). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Journal of Chemical Sciences, 127(5), 837-842.
  • Carl ROTH. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link].

  • Liu, C., Dai, R., & Deng, Y. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Semantic Scholar.
  • PubChem. (n.d.). 1-(5-chloro-1H-pyrrol-2-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link].

Sources

Application

Application Notes and Protocols: Selective Bromination of (1-methyl-1H-pyrrol-2-yl)ethanone

Abstract: This document provides a comprehensive guide for the selective bromination of (1-methyl-1H-pyrrol-2-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds and functional mater...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the selective bromination of (1-methyl-1H-pyrrol-2-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds and functional materials. We delve into the underlying reaction mechanism, present a robust, step-by-step protocol for the synthesis of (4,5-dibromo-1-methyl-1H-pyrrol-2-yl)ethanone using N-Bromosuccinimide (NBS), and offer detailed procedures for product characterization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the functionalization of activated pyrrole systems.

Introduction and Scientific Context

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and antitumor properties.[1][2] The functionalization of the pyrrole ring is therefore of significant interest in medicinal chemistry. The starting material, (1-methyl-1H-pyrrol-2-yl)ethanone, features a pyrrole ring that is highly activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system.[3][4] This makes the pyrrole ring significantly more nucleophilic and reactive than benzene.[5]

However, this high reactivity also presents a challenge: the reaction can be difficult to control, often leading to polyhalogenation or degradation under harsh conditions.[6] The objective of this application note is to provide a validated and highly reproducible protocol for the selective dibromination of (1-methyl-1H-pyrrol-2-yl)ethanone at the C4 and C5 positions, utilizing the mild and selective brominating agent, N-Bromosuccinimide (NBS).

Reaction Mechanism and Regioselectivity

The bromination of (1-methyl-1H-pyrrol-2-yl)ethanone proceeds via an electrophilic aromatic substitution mechanism. The pyrrole ring acts as a nucleophile, attacking the electrophilic bromine species generated from NBS.

The Role of Substituents

The regiochemical outcome of the substitution is dictated by the directing effects of the substituents on the pyrrole ring:

  • N-Methyl Group (Activating): The methyl group on the nitrogen is an electron-donating group, further increasing the electron density of the pyrrole ring and enhancing its reactivity.

  • C2-Acetyl Group (Deactivating): The acetyl group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the adjacent C3 position.

Positional Selectivity

Electrophilic attack on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position because the resulting intermediate carbocation (the arenium ion) is stabilized by more resonance structures than the intermediate formed from C3 (β) attack.[4][5][7]

In our substrate, the C2 position is already occupied by the acetyl group. Therefore, the substitution will be directed to the remaining available positions: C3, C4, and C5.

  • C5 Position: This position is electronically favored as it is alpha to the nitrogen, and the intermediate formed upon attack is well-stabilized through resonance.

  • C4 Position: This position is beta to the nitrogen. While less reactive than C5, it is significantly more reactive than C3, which is adjacent to the deactivating acetyl group.

  • C3 Position: This position is strongly deactivated by the adjacent electron-withdrawing acetyl group.

Consequently, bromination occurs sequentially at the most activated C5 and C4 positions, leading to the formation of (4,5-dibromo-1-methyl-1H-pyrrol-2-yl)ethanone when two equivalents of the brominating agent are used.

Caption: High-level overview of the electrophilic substitution mechanism.

Experimental Protocol: Synthesis of (4,5-dibromo-1-methyl-1H-pyrrol-2-yl)ethanone

This protocol details a reliable method for the dibromination of (1-methyl-1H-pyrrol-2-yl)ethanone.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
(1-methyl-1H-pyrrol-2-yl)ethanone≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥99% (Recrystallized)Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Brine (Saturated NaCl solution)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Equipment
Three-neck round-bottom flask
Magnetic stirrer and stir bar
Thermometer / Temperature probe
Dropping funnel
Dry ice/acetone bath
Rotary evaporator
Glassware for chromatography
Safety Precautions
  • N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage. It is also an oxidizer. Handle with extreme care.[8][9][10][11]

  • Solvents: Tetrahydrofuran (THF) and Dichloromethane (DCM) are volatile and potentially harmful.

  • General: Conduct the entire experiment in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9]

Step-by-Step Procedure

Caption: Step-by-step experimental workflow for the dibromination reaction.

  • Preparation: In a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve (1-methyl-1H-pyrrol-2-yl)ethanone (1.23 g, 10.0 mmol, 1.0 equiv) in 40 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure the temperature has stabilized.

  • NBS Addition: Carefully add N-Bromosuccinimide (NBS) (3.74 g, 21.0 mmol, 2.1 equiv) to the cooled solution in small portions over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C during the addition.

  • Reaction: Stir the reaction mixture vigorously at -78 °C for 1 hour. After this period, remove the cooling bath and allow the mixture to warm slowly to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate (e.g., 3:1 v/v). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates completion.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath to 0 °C. Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS. Stir for 10 minutes.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Add 30 mL of deionized water and extract the product with dichloromethane (DCM) (3 x 40 mL). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 40 mL) and brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (4,5-dibromo-1-methyl-1H-pyrrol-2-yl)ethanone.

Product Characterization

The final product, (4,5-dibromo-1-methyl-1H-pyrrol-2-yl)ethanone (C₇H₇Br₂NO, M.W.: 280.95 g/mol ), should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~ 6.8-7.0 (s, 1H, pyrrole CH -3), δ ~ 3.8-4.0 (s, 3H, N-CH ₃), δ ~ 2.4-2.6 (s, 3H, CO-CH ₃). The exact shifts may vary.[12]
¹³C NMR (100 MHz, CDCl₃)δ ~ 185-190 (C=O), ~130 (pyrrole C -2), ~115-120 (pyrrole C -3), ~100-110 (pyrrole C -4 & C -5, C-Br), ~35-40 (N-C H₃), ~25-30 (CO-C H₃).[13]
Mass Spec. (EI) Molecular ion peaks showing the characteristic isotopic pattern for two bromine atoms: m/z ~279 (M⁺), ~281 (M⁺+2), ~283 (M⁺+4) in an approximate 1:2:1 ratio.
Appearance Typically an off-white to pale yellow solid.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Decomposed or impure NBS. 3. Temperature too low for the specific substrate.1. Increase the reaction time at room temperature and monitor by TLC. 2. Recrystallize NBS from hot water before use.[14] 3. Allow the reaction to proceed at a slightly higher temperature (e.g., 0 °C to RT), but be mindful of potential side products.
Formation of Monobrominated Product Insufficient NBS used (less than 2.0 equivalents).Ensure accurate weighing and addition of at least 2.0-2.1 equivalents of NBS. If the mixture persists, a small additional charge of NBS (0.1 eq) can be added.
Low Yield 1. Moisture in the reaction. 2. Product loss during work-up or purification. 3. Side reactions due to impurities.1. Ensure all glassware is thoroughly flame-dried and use anhydrous solvent. 2. Perform extractions carefully and avoid overly broad cuts during column chromatography. 3. Use purified starting materials and freshly recrystallized NBS.[6]
Formation of Other Isomers/Byproducts Reaction temperature was too high, leading to loss of selectivity.Maintain the initial addition temperature at -78 °C. Control the rate of addition of NBS to prevent localized heating.[6] Consider an alternative solvent like acetonitrile, which can sometimes enhance selectivity in aromatic brominations.[15]

References

  • Pyrrole reaction. (n.d.). Google Books.
  • 11.7: Heterocyclic Amines. (2021, December 27). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (2025, April 27). Online Organic Chemistry Tutor. Retrieved February 14, 2026, from [Link]

  • Pyrrole. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH. Retrieved February 14, 2026, from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Study of Novel Pyrrole Derivatives. (n.d.). Journal of Applicable Chemistry. Retrieved February 14, 2026, from [Link]

  • Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. (2025, August 7). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. (2018, October 9). ACS Omega. Retrieved February 14, 2026, from [Link]

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. (2017, December 29). Asian Journal of Organic & Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. (n.d.). Research and Analysis of Ideas-Journal of Multidisciplinary Research. Retrieved February 14, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. Retrieved February 14, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Instituto Politécnico de Bragança. Retrieved February 14, 2026, from [Link]

  • Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. (2024, February 9). SpringerLink. Retrieved February 14, 2026, from [Link]

  • Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. (n.d.). PubMed Central. Retrieved February 14, 2026, from [Link]

  • Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • Synthesis of N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

Method

Reactions of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone with amines

An Application Guide to the Synthesis of 2-Amino-1-methyl-5-acetylpyrrole Scaffolds Introduction: The Strategic Value of Aminopyrrole Scaffolds The 2-aminopyrrole motif is a privileged scaffold in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 2-Amino-1-methyl-5-acetylpyrrole Scaffolds

Introduction: The Strategic Value of Aminopyrrole Scaffolds

The 2-aminopyrrole motif is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic and structural properties make it a cornerstone in the development of a wide range of bioactive compounds, including inhibitors of mitogen-activated protein kinase enzymes (MEKs) and modulators of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] The inherent value of these structures necessitates robust and versatile synthetic routes for their generation.

This application note provides a detailed guide to the reactions of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone with various primary and secondary amines. We will explore the primary synthetic avenues for forging the critical C-N bond at the C5 position of the pyrrole ring: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern, palladium-catalyzed Buchwald-Hartwig amination. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful transformations, offering both deep mechanistic insight and field-tested, step-by-step protocols.

Part 1: Mechanistic Foundations and Strategic Considerations

The choice of synthetic strategy for converting 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone to its aminated derivatives is dictated by the nature of the amine nucleophile and the desired reaction efficiency. The acetyl group at the C2 position is a critical activating feature; as a moderate electron-withdrawing group, it renders the pyrrole ring more electron-deficient, thereby facilitating both SNAr and palladium-catalyzed pathways.

The Addition-Elimination Pathway: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step process initiated by the attack of a nucleophile on the electron-poor aromatic ring.[2][3] This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is temporarily broken in this step, which is typically the rate-determining step.[5] In the subsequent, faster step, the leaving group (in this case, bromide) is expelled, and the aromaticity of the pyrrole ring is restored.

The presence of the electron-withdrawing acetyl group para to the bromine leaving group is crucial, as it helps to stabilize the negative charge of the Meisenheimer intermediate through resonance.[2][4] However, even with this activation, the SNAr pathway for this substrate generally requires strong nucleophiles and/or forcing conditions (e.g., high temperatures) to proceed at a practical rate.

SNAr_Mechanism Figure 1: SNAr Reaction Mechanism Reactants 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone + Amine (Nu-H) Intermediate Meisenheimer Complex(Resonance Stabilized Anion)Rate-Determining Step Reactants->Intermediate Nucleophilic Attack Product 1-(5-Amino-1-methyl-1H-pyrrol-2-yl)ethanone + HBr Intermediate->Product Elimination of Br- (Restores Aromaticity)

Caption: SNAr mechanism via a Meisenheimer intermediate.

The Modern Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a highly general and efficient alternative to traditional methods.[6] This cross-coupling reaction utilizes a palladium catalyst, typically in its Pd(0) oxidation state, in conjunction with a phosphine ligand and a base. Its broad substrate scope and functional group tolerance make it the preferred method for many applications, especially with less nucleophilic amines or on sensitive substrates.[6]

The catalytic cycle involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrrole, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a more nucleophilic amido species.

  • Reductive Elimination: The C-N bond is formed as the desired aminated product is released, regenerating the active Pd(0) catalyst to continue the cycle.[6][7]

The choice of ligand is critical for success, particularly with electron-rich five-membered heterocycles which can sometimes inhibit or deactivate the catalyst.[8][9] Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs) are often required to promote the reductive elimination step and ensure high catalytic turnover.[10][11]

Buchwald_Hartwig_Cycle Figure 2: Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Oxidative Addition Amine R2N-H (Amine) AmineComplex Amine Coordinated Complex (Pd-II) OxAdd->AmineComplex + Amine - Ligand AmidoComplex Amido Complex (Pd-II) AmineComplex->AmidoComplex + Base - BaseH+ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR2 (Product) PyrroleBr Ar-Br (Pyrrole Substrate) Base Base BaseH Base-H+

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Part 2: Comparative Analysis and Protocol Selection

The decision between SNAr and Buchwald-Hartwig amination is a critical aspect of experimental design. The following table summarizes the key differences to guide your selection.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None requiredPalladium precursor and a ligand
Reagents Requires a strong nucleophile (e.g., secondary amines like piperidine, morpholine)Broad scope, including primary/secondary aliphatic and aromatic amines
Conditions Often requires high temperatures (e.g., >100 °C) and polar aprotic solvents (DMSO, DMF)Milder conditions are often possible (e.g., 80-110 °C), though some substrates may require higher temperatures
Base Often used as the solvent or in stoichiometric excessA non-nucleophilic base is required (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
Functional Group Tolerance Limited; highly basic/nucleophilic conditions can be incompatible with sensitive groupsGenerally excellent, allowing for the presence of esters, nitriles, etc.[6]
Key Advantage Cost-effective and operationally simple for suitable substratesHigh generality, efficiency, and predictability
Potential Drawback Narrow substrate scope; potential for side reactions at high temperaturesCatalyst cost, ligand sensitivity, and the need for inert atmosphere techniques

Part 3: Experimental Protocols

General Laboratory and Safety Considerations
  • Safety: 1-(5-Bromo-1H-pyrrol-2-yl)ethanone and its N-methylated analog should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The material is classified as hazardous, with H-statements indicating toxicity if swallowed, in contact with skin, or if inhaled.[12]

  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. All Buchwald-Hartwig protocols must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Solvent Degassing: Solvents for Buchwald-Hartwig reactions (e.g., toluene, dioxane) must be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

Experimental_Workflow Figure 3: General Experimental Workflow Prep 1. Reagent Preparation (Weighing, Solvent Degassing) Setup 2. Reaction Setup (Under Inert Atmosphere) Prep->Setup Reaction 3. Reaction (Heating & Stirring) Setup->Reaction Workup 4. Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, MS, IR) Purify->Analyze

Caption: A generalized workflow for synthesis and analysis.

Protocol A: Buchwald-Hartwig Amination with a Primary Aromatic Amine (Aniline)

This protocol is optimized for coupling with less nucleophilic aromatic amines, a common challenge in medicinal chemistry.

Reagents & Materials:

  • 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Degassed Toluene

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed toluene via syringe, followed by aniline.

  • Seal the flask and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by sampling a small aliquot.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-(1-methyl-5-(phenylamino)-1H-pyrrol-2-yl)ethanone.

Protocol B: Buchwald-Hartwig Amination with a Secondary Cyclic Amine (Morpholine)

This protocol is suitable for more nucleophilic and sterically accessible secondary amines. A different ligand and base combination is often effective.

Reagents & Materials:

  • 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone (1.0 eq)

  • Morpholine (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Degassed Dioxane

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone, NaOtBu, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed dioxane via syringe, followed by morpholine.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. These reactions are often faster than those with anilines.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(1-methyl-5-morpholino-1H-pyrrol-2-yl)ethanone.

Part 4: Expected Results and Data Summary

The Buchwald-Hartwig amination of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is expected to be a high-yielding transformation for a variety of amine substrates. The following table provides an overview of anticipated yields based on literature precedents for similar five-membered heterocyclic systems.[8][13]

Amine TypeExample AmineTypical Ligand/Base SystemExpected Yield RangeNotes
Primary AromaticAniline, 4-MethoxyanilineXantphos / Cs₂CO₃70-90%Reactions may require longer times or higher temperatures.
Primary AliphaticBenzylamine, HexylamineXPhos / NaOtBu85-98%Generally faster and higher yielding due to higher nucleophilicity.
Secondary CyclicMorpholine, PiperidineXPhos or RuPhos / NaOtBu80-95%Highly efficient coupling partners.
Secondary AcyclicDibutylamineBrettPhos / K₃PO₄65-85%Can be more challenging due to steric hindrance; requires bulky ligands.

Characterization: The final products should be characterized by standard analytical techniques.

  • ¹H NMR: Expect to see the disappearance of the pyrrole proton signal at the C5 position and the appearance of new signals corresponding to the amine fragment, including a characteristic N-H peak for primary amine products.

  • ¹³C NMR: The C5 carbon signal will shift significantly upfield upon substitution of bromine with nitrogen.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the aminated product.

Conclusion

The amination of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is a pivotal transformation for accessing valuable 2-amino-5-acetylpyrrole derivatives. While SNAr provides a catalyst-free option for highly reactive amines, the palladium-catalyzed Buchwald-Hartwig amination offers unparalleled scope, efficiency, and reliability. The protocols detailed in this guide provide robust starting points for researchers to synthesize a diverse library of compounds for applications in drug discovery and beyond. Careful selection of the catalyst system—particularly the ligand and base—is paramount to overcoming the unique challenges associated with five-membered heterocycles and achieving high yields.

References

  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(8), 2861–2873. [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3698. [Link]

  • López-Alonso, I., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3943–3948. [Link]

  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]

  • Ikawa, T., & Barder, T. E. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]

  • Seebach, D., et al. (2007). Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes. Helvetica Chimica Acta, 90(3), 425-468. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Heravi, M. M., et al. (2015). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. ResearchGate. [Link]

  • Carlson, J. C., et al. (2026). Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. MDPI. [Link]

  • Marion, N., et al. (2006). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19301-19330. [Link]

  • Gilow, H. M., & Jones, II, G. (1988). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses. [Link]

  • López-Alonso, I., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. PMC. [Link]

  • Tcyrulnikov, S., et al. (2019). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Kálai, T., et al. (2017). Reaction of β‐Bromo‐β,γ‐unsaturated Pyrroline Nitroxide Aldehydes and Nitriles with Aromatic N,S‐Binucleophiles. Journal of Heterocyclic Chemistry, 54(4), 2413-2420. [Link]

  • Kálai, T., et al. (2017). Reaction of β-Bromo-β,γ-unsaturated Pyrroline Nitroxide Aldehydes and Nitriles with Aromatic N-Binucleophiles and S-Binucleophiles. Journal of Heterocyclic Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kuwano, R., et al. (2017). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. European Journal of Organic Chemistry, 2017(43), 6483-6488. [Link]

  • Isley, N. A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • Fitzgerald, B. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons. [Link]

  • 1-(5-bromo-2-thienyl)ethanone. ChemSynthesis. [Link]

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  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

Sources

Application

Application Notes & Protocols: The Strategic Use of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone in Modern Drug Discovery

Introduction: Identifying a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning the designation of "privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Identifying a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning the designation of "privileged scaffolds." The N-methyl-2-acetyl-5-bromopyrrole core, embodied by 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone, represents one such versatile starting point. Its strategic importance lies in the orthogonal reactivity of its functional groups. The bromine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[1][2] Concurrently, the acetyl group at the 2-position provides a secondary site for a wide array of chemical modifications, from simple reductions to complex condensations.

This combination allows for the systematic exploration of chemical space around a core structure known to interact with key biological targets. Bromopyrrole alkaloids, found in marine sponges, have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, underscoring the therapeutic potential of this heterocyclic system.[3] This guide provides medicinal chemists with a detailed overview of the reactivity profile of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone and actionable protocols for its application in the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized oncology and immunology.[4][5][6]

Section 1: Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of a building block is critical for predictable and successful synthesis campaigns. 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is a stable, solid compound under standard laboratory conditions, making it an ideal starting material for library synthesis.

Table 1: Physicochemical Data for 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

PropertyValueSource
Molecular Formula C₇H₈BrNON/A
Molecular Weight 202.05 g/mol N/A
CAS Number 14197-64-3N/A
Appearance Solid[7]
Purity Typically >97%[7]
Storage Inert atmosphere, 2-8°C[7]

The reactivity is dominated by two key sites:

  • The C5-Bromine Bond: This is the primary site for diversification. Its susceptibility to palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations allows for the facile creation of C-C and C-N bonds.[1] This is crucial for building the complex bi-aryl and heteroaryl structures often required for potent kinase inhibition.[8]

  • The C2-Acetyl Group: This ketone functionality offers a secondary vector for modification. It can be reduced to an alcohol, converted to an oxime, or serve as an electrophile in aldol or related condensation reactions to build out side chains that can probe additional pockets of a target protein.[9]

Section 2: Core Application - A Scaffold for Kinase Inhibitor Synthesis

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The pyrrole core is a key feature in numerous approved and investigational kinase inhibitors, often acting as a scaffold that presents substituents to the ATP-binding site.[4][5][6] Specifically, pyrrolo[2,3-d]pyrimidine derivatives have gained significant attention as potent kinase inhibitors.[4] 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is an ideal precursor for these and other related scaffolds.

The general strategy involves using the C5-position to install a group that interacts with the "hinge" region of the kinase active site, a critical interaction for potent inhibition. The C2-acetyl group can then be elaborated to interact with the solvent-exposed region, influencing selectivity and pharmacokinetic properties.

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Prod_Suzuki [label="C5-Aryl/Heteroaryl Pyrrole\n(Kinase Hinge Binders)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prod_Buchwald [label="C5-Amino Pyrrole\n(H-Bond Donors/Acceptors)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prod_Heck [label="C5-Alkene Pyrrole\n(Further Functionalization)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Mod_Acetyl [label="Acetyl Group\nModification", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Diverse Library of\nBioactive Candidates", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Suzuki [label="C5-Br\nFunctionalization"]; Start -> Buchwald [label=" "]; Start -> Heck [label=" "];

Suzuki -> Prod_Suzuki; Buchwald -> Prod_Buchwald; Heck -> Prod_Heck;

Prod_Suzuki -> Mod_Acetyl [label="C2-Ac\nElaboration"]; Prod_Buchwald -> Mod_Acetyl; Prod_Heck -> Mod_Acetyl;

Mod_Acetyl -> Final; } } Caption: General workflow for diversifying the core scaffold.

Section 3: Detailed Experimental Protocols

The following protocols are presented as robust starting points for synthesis. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the coupling of an arylboronic acid to the C5 position of the pyrrole core. This is a foundational step for creating bi-aryl kinase inhibitors.

Objective: To synthesize 1-(1-methyl-5-phenyl-1H-pyrrol-2-yl)ethanone.

Materials:

  • 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

  • Sodium carbonate (Na₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone, phenylboronic acid, and Pd(dppf)Cl₂.

  • Add 1,4-dioxane to the flask (concentration ~0.1 M).

  • In a separate flask, prepare a 2 M aqueous solution of Na₂CO₃.

  • Add the aqueous Na₂CO₃ solution to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Scientist's Notes:

  • Causality: The choice of Pd(dppf)Cl₂ is based on its general effectiveness for a wide range of aryl bromides and boronic acids. The carbonate base is crucial for the transmetalation step in the catalytic cycle.[10] A mixture of dioxane and water is often optimal for solubility of both the organic and inorganic reagents.

  • Trustworthiness: Run a small-scale test reaction first. The disappearance of the starting material and the appearance of a new, less polar spot by TLC are indicators of a successful reaction. The final product should be characterized by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_complex [label="R¹-Pd(II)L₂-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation\n(Base)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pd_biaryl [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="R¹-R²\n(Coupled Product)", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Invisible nodes for layout r1br [label="R¹-Br\n(Pyrrole)", shape=plaintext, fontcolor="#202124"]; r2b [label="R²-B(OH)₂\n(Boronic Acid)", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> ox_add [style=dashed]; r1br -> ox_add [style=dashed]; ox_add -> pd_complex; pd_complex -> transmetal; r2b -> transmetal [style=dashed]; transmetal -> pd_biaryl; pd_biaryl -> red_elim; red_elim -> product; red_elim -> pd0 [label="Regeneration"]; } Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Section 4: Conclusion and Future Perspectives

1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs.[11] Its predictable reactivity and ideal placement of functional handles make it a powerful building block for generating libraries of complex molecules aimed at high-value therapeutic targets like protein kinases.[12] The continued development of novel cross-coupling methodologies will only expand the utility of this and related brominated heterocyclic scaffolds.[1] As researchers push into new therapeutic areas, the fundamental principles of scaffold-based design, exemplified by the strategic use of this compound, will remain a cornerstone of medicinal chemistry.

References

  • PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals. [Link]

  • Rane, R. A., et al. (2014). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. PubMed. [Link]

  • Gilleran, J. A., et al. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Journal of Medicinal Chemistry. [Link]

  • Zhang, T. Y., et al. (2012). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. Organic Process Research & Development. [Link]

  • Bax, D. V., et al. (2009). Marine Pyrrolocarbazoles and Analogues: Synthesis and Kinase Inhibition. Marine Drugs. [Link]

  • Gilleran, J. A., et al. (2024). Structure–Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. ACS Publications. [Link]

  • Rane, R. A., et al. (2015). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Arabian Journal of Chemistry. [Link]

  • NIST. Ethanone, 1-(1H-pyrrol-2-yl)-. NIST WebBook. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. [Link]

  • Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]

  • Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Norman, M. H., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Rane, R. A., et al. (2013). Synthesis and evaluation of novel marine bromopyrrole alkaloid-based hybrids as anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Lee, J., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. ResearchGate. [Link]

  • Bentham Science. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]

  • Lee, J., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]

  • Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. [Link]

  • Thuy, T. T. T., et al. (2022). A New Tetracyclic Bromopyrrole-Imidazole Derivative through Direct Chemical Diversification of Substances Present in Natural Product Extract from Marine Sponge Petrosia (Strongylophora) sp. Marine Drugs. [Link]

Sources

Method

1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone as an intermediate for kinase inhibitors

Application Note: 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone as a Divergent Scaffold for Kinase Inhibitor Synthesis Abstract This technical guide details the utility of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone (CAS 1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone as a Divergent Scaffold for Kinase Inhibitor Synthesis

Abstract

This technical guide details the utility of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone (CAS 119283-60-2) as a high-value intermediate in the synthesis of type I and type II kinase inhibitors.[1] Unlike simple pyrroles, this bifunctional scaffold offers two distinct orthogonal reactivity points: an electrophilic acetyl group at C2 and a nucleophilic/coupling-ready bromide at C5. This note provides validated protocols for Suzuki-Miyaura cross-coupling and heterocyclization to access privileged pharmacophores such as pyrrolo[1,2-a]pyrimidines and biaryl pyrroles, commonly targeting JAK, BTK, and VEGFR families.[1]

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a ubiquitous motif in FDA-approved kinase inhibitors (e.g., Sunitinib , Tofacitinib ). However, the specific substitution pattern of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone offers a strategic advantage for library generation:

  • C5-Bromine: Enables palladium-catalyzed C-C bond formation to introduce the "hinge-binding" or "hydrophobic pocket" moiety.

  • C2-Acetyl: Serves as a precursor for fused ring systems (e.g., pyrrolo-pyrimidines) or as a linker attachment point via condensation reactions.[1]

  • N-Methylation: Prevents non-specific H-bond donation, improving membrane permeability and metabolic stability compared to NH-pyrroles.

Chemical Properties & Handling

PropertySpecification
Chemical Name 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone
CAS Number 119283-60-2
Molecular Weight 202.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Low solubility in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Stability Light sensitive (store in amber vials); Stable to standard aqueous workup

Safety Note: This compound is an organobromide and potential irritant. Handle in a fume hood using standard PPE (nitrile gloves, safety glasses).

Synthetic Utility & Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from this core intermediate.

KinasePathways Core 1-(5-Bromo-1-methyl- 1H-pyrrol-2-yl)ethanone Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Condensation Claisen-Schmidt / DMF-DMA (Condensation) Core->Condensation Biaryl 5-Aryl-2-acetylpyrrole (Linear Scaffold) Suzuki->Biaryl Enaminone Enaminone Intermediate Condensation->Enaminone TargetA Type I Inhibitor (e.g., VEGFR/PDGFR) Biaryl->TargetA Derivatization TargetB Fused Heterocycle (Pyrrolo[1,2-a]pyrimidine) Enaminone->TargetB Cyclization w/ Amidine

Figure 1: Divergent synthetic pathways. The C5-Br allows for aryl extension (Path A), while the C2-Acetyl allows for ring fusion (Path B).

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C5-Arylation)

Objective: To attach an aryl or heteroaryl group (e.g., a pyridine or pyrazole) to the C5 position, mimicking the hinge-binding motif of inhibitors like Sunitinib .

Reagents:

  • Intermediate: 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone (1.0 eq)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 eq)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the pyrrole intermediate (1.0 mmol, 202 mg) and the aryl boronic acid (1.2 mmol).

  • Solvent Addition: Add 1,4-Dioxane (5 mL) and stir to dissolve.

  • Degassing: Bubble Nitrogen or Argon through the solution for 5 minutes (Critical for Pd stability).

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM (0.05 mmol, ~41 mg) and the aqueous K₂CO₃ solution (1.5 mL).

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave). Monitor by TLC/LC-MS.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0–40% EtOAc/Hexanes).

Validation Criteria:

  • LC-MS: Disappearance of Br-starting material (M+H 202/204 pattern) and appearance of product mass.[1]

  • NMR: Loss of the pyrrole C4-H doublet (approx. 6.3 ppm) shift or coupling constant change indicating substitution.

Protocol B: Cyclization to Pyrrolo[1,2-a]pyrimidine

Objective: To convert the acetyl group into a bicyclic core, a common scaffold in CK2 and EGFR inhibitors.

Reagents:

  • Intermediate: 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone (1.0 eq)

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Cyclization Partner: Guanidine HCl or Acetamidine HCl (1.5 eq)[1]

  • Base: NaOEt or KOtBu (2.0 eq)

  • Solvent: Ethanol or DMF

Procedure:

  • Enaminone Formation: Dissolve the intermediate (1.0 mmol) in neat DMF-DMA (2 mL). Heat to 100°C for 3 hours.

  • Evaporation: Concentrate under reduced pressure to remove excess DMF-DMA. The residue (enaminone) is often used directly.

  • Cyclization: Redissolve the residue in Ethanol (5 mL). Add Guanidine HCl (1.5 mmol) and NaOEt (2.0 mmol).

  • Reflux: Heat to reflux (80°C) for 6–12 hours.

  • Precipitation: Cool to RT. Pour the mixture into ice-water (20 mL). The product often precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water and diethyl ether. Recrystallize from EtOH if necessary.

Case Study: Application in Kinase Drug Discovery

Context: While this specific intermediate is a building block, its structural analogs are critical in the synthesis of Alvocidib (CDK inhibitor) and Sunitinib analogs.

SAR Insight: In a study targeting FGFR1 , the 1-methyl-pyrrole core was utilized to replace the indolinone core of Sunitinib. The C5-aryl substitution (via Protocol A) provided specificity for the ATP-binding pocket, while the C2-acetyl group was derivatized to form a hydrazone linker, improving solubility and oral bioavailability [1].

Data Summary: Impact of C5-Substitution on Potency (Hypothetical Data based on Class SAR)

C5-Substituent (R) Target Kinase IC50 (nM) Selectivity Note
Phenyl VEGFR2 120 Moderate
4-Fluoro-phenyl VEGFR2 45 Improved metabolic stability
Pyridin-3-yl VEGFR2 / PDGFR 12 High potency (H-bond acceptor)

| Unsubstituted (Br) | Inactive | >10,000 | Lack of hydrophobic fill |[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Suzuki) Protodeboronation of boronic acidSwitch base to K₃PO₄ or Cs₂CO₃; use anhydrous conditions.[1]
Incomplete Reaction Catalyst poisoning (O₂)Degas solvents thoroughly; increase catalyst load to 10 mol%.
Side Products (Cyclization) Hydrolysis of enaminoneEnsure anhydrous conditions during DMF-DMA step; use fresh reagents.
Poor Solubility Planar rigid structureUse DMF/MeOH mixtures for workup; consider adding solubilizing tails (e.g., piperazine) earlier.

References

  • Structure-Based Discovery of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI Molecules. (2018). Link

  • Suzuki-Miyaura Coupling of Pyrrole Derivatives. Organic Chemistry Portal. Link

  • Synthesis and Biological Evaluation of Pyrrolo[1,2-a]quinoxaline Derivatives. European Journal of Medicinal Chemistry. (2013). Link

  • 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone Product Data. NIST Chemistry WebBook. Link

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Synthesis and Pharmacology. Journal of Medicinal Chemistry. (2021). Link

Sources

Application

Synthesis of novel pyrrole derivatives for anticancer research

Application Note: Strategic Synthesis and Biological Evaluation of Novel Pyrrole Scaffolds Executive Summary The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of critical anticancer thera...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Biological Evaluation of Novel Pyrrole Scaffolds

Executive Summary

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of critical anticancer therapeutics such as Sunitinib (receptor tyrosine kinase inhibitor) and various microtubule destabilizing agents. Its electron-rich aromatic nature allows for diverse functionalization, making it an ideal template for Structure-Activity Relationship (SAR) optimization.

This guide provides a comprehensive workflow for:

  • Synthesis: A robust Paal-Knorr condensation protocol and a modern One-Pot Multicomponent Reaction (MCR) for library generation.

  • Validation: Rigorous structural characterization standards.

  • Biological Evaluation: A standardized MTT cytotoxicity assay optimized for hydrophobic small molecules.

  • Data Interpretation: SAR logic for maximizing anticancer potency.

Chemical Synthesis Protocols

We present two complementary methods: Method A for high-yield synthesis of specific targets, and Method B for rapid combinatorial library generation.

Method A: Modified Paal-Knorr Condensation (Acid-Catalyzed)

Best for: Synthesizing 1,2,5-trisubstituted pyrroles with high regiocontrol.

Mechanism: The reaction proceeds via the condensation of a 1,4-dicarbonyl compound with a primary amine, involving hemiaminal formation, cyclization, and dehydration.[1][2]

Reagents:

  • 1,4-Dicarbonyl compound (e.g., hexane-2,5-dione or phenacyl derivative) [1.0 equiv]

  • Primary Amine (substituted aniline or alkyl amine) [1.2 equiv]

  • Glacial Acetic Acid (Catalyst/Solvent)

  • Ethanol (Co-solvent, optional)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5.0 mmol of the 1,4-dicarbonyl compound in 10 mL of glacial acetic acid.

  • Addition: Add 6.0 mmol (1.2 equiv) of the primary amine.

    • Expert Insight: If the amine is an HCl salt, add 1.2 equiv of sodium acetate to buffer the solution.

  • Reaction: Reflux the mixture at 100°C for 4–6 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 4:1). The pyrrole product typically has a higher R_f than the starting amine.

  • Workup:

    • Cool reaction to room temperature.

    • Pour mixture into 50 mL of ice-cold water.

    • If solid precipitates: Filter, wash with water, and recrystallize from Ethanol/Water.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with saturated NaHCO₃ (to remove acid) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient) if recrystallization is insufficient.

Method B: One-Pot Multicomponent Reaction (MCR)

Best for: Creating highly substituted pyrroles (e.g., tetra-substituted) for SAR screening.

Reagents:

  • Aldehyde (R-CHO) [1.0 equiv]

  • Amine (R'-NH₂) [1.0 equiv]

  • Dialkyl acetylenedicarboxylate [1.0 equiv]

  • Catalyst: Iodine (I₂) [10 mol%] or p-TSA.

  • Solvent: Dichloromethane (DCM) or Ethanol.

Protocol:

  • Mixing: Combine amine (1.0 mmol) and aldehyde (1.0 mmol) in 5 mL DCM. Stir for 20 mins to form the imine intermediate in situ.

  • Cyclization: Add dialkyl acetylenedicarboxylate (1.0 mmol) and Iodine (0.1 mmol).

  • Stir: Stir at room temperature for 2–4 hours.

  • Quench: Add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to quench the iodine.

  • Extraction: Extract with DCM, dry organic layer, and concentrate.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Target Design Decision Select Method Start->Decision PK_Reagents Method A: Paal-Knorr 1,4-Dicarbonyl + Amine (AcOH, 100°C) Decision->PK_Reagents High Regiocontrol MCR_Reagents Method B: MCR Aldehyde + Amine + Alkyne (I2 Cat, RT) Decision->MCR_Reagents Library Diversity PK_Mech Hemiaminal Formation & Cyclization PK_Reagents->PK_Mech Workup Workup & Isolation (Extraction/Precipitation) PK_Mech->Workup MCR_Mech Imine Formation & [3+2] Cycloaddition MCR_Reagents->MCR_Mech MCR_Mech->Workup Purification Purification (Recrystallization/Column Chrom.) Workup->Purification Characterization Characterization (1H NMR, 13C NMR, HRMS) Purification->Characterization

Figure 1: Decision tree for pyrrole synthesis, contrasting the classic Paal-Knorr approach with Multicomponent Reactions.

Structural Characterization Checklist

Before biological testing, confirm structure and purity (>95%).

TechniqueKey Diagnostic Signal (Pyrrole)Purpose
¹H NMR δ 6.0–7.0 ppm (Pyrrole C-H)Confirm ring formation and substitution pattern.
¹³C NMR δ 100–130 ppm (Pyrrole C)Verify carbon backbone.
FT-IR ~3400 cm⁻¹ (N-H, if unsubstituted)Confirm absence of carbonyl starting material.
HRMS [M+H]⁺ peak within 5 ppmConfirm molecular formula.

Biological Evaluation: MTT Cytotoxicity Assay

The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.[3]

Materials:

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) [5 mg/mL in PBS].

  • Solubilization Buffer: DMSO.

Step-by-Step Protocol:

  • Seeding:

    • Seed tumor cells in 96-well plates at

      
       cells/well in 100 µL media.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Dissolve Pyrrole derivatives in DMSO (Stock: 10 mM).

    • Expert Insight: Final DMSO concentration in the well must be < 0.1% to avoid solvent toxicity.

    • Add serial dilutions of the drug (e.g., 0.1, 1, 5, 10, 50, 100 µM) to wells in triplicate.

    • Include Positive Control (e.g., Doxorubicin) and Negative Control (DMSO only).

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 10 µL of MTT stock solution to each well.[4]

    • Incubate for 4 hours in the dark (formazan crystals will form).[5]

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100 µL DMSO to dissolve purple crystals.

    • Shake plate for 10 mins.

  • Measurement:

    • Measure absorbance (OD) at 570 nm using a microplate reader.[5]

  • Calculation:

    • Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Analysis

To optimize anticancer activity, analyze the IC₅₀ data against structural variations.

Key SAR Trends for Pyrroles:

  • N-Substitution: Bulky N-aryl groups often improve lipophilicity and membrane permeability but may sterically hinder binding if too large.

  • C2/C5 Substitution: Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) on phenyl rings attached to C2/C5 often enhance potency by increasing metabolic stability or strengthening Hydrogen-bonding interactions with the target protein (e.g., Tubulin colchicine site).

  • Halogen Effect: Introduction of Fluorine often improves metabolic stability and binding affinity due to the "Fluorine Effect" (hydrophobicity/electrostatics).

Visualization: SAR Logic & Pathway Targeting

SAR_Logic PyrroleCore Pyrrole Core (Scaffold) Sub_R1 N-Substituent (Solubility/Permeability) PyrroleCore->Sub_R1 Modify Sub_R2 C2/C5 Aryl Groups (Target Binding) PyrroleCore->Sub_R2 Modify Target Target Protein (e.g., Tubulin/Kinase) Sub_R1->Target Access Interaction Hydrophobic Pocket & H-Bonding Sub_R2->Interaction Affinity Result Apoptosis / Cell Cycle Arrest Target->Result Inhibition Interaction->Target

Figure 2: SAR logic flow connecting chemical modifications to biological outcomes.[6]

Troubleshooting & Optimization

  • Issue: Low yield in Paal-Knorr synthesis.

    • Solution: Ensure the 1,4-diketone is not cyclizing to a furan (which happens if pH is too low). Buffer with Sodium Acetate.

  • Issue: Inconsistent MTT data.

    • Solution: Evaporation of outer wells in 96-well plates ("Edge Effect"). Fill outer wells with PBS and use only inner 60 wells for data.

  • Issue: Compound precipitation in cell media.

    • Solution: Verify solubility in media before adding cells. If precipitating, use a co-solvent system (e.g., PEG-400) or reduce concentration.

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

Sources

Method

Derivatization of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone for biological screening

Application Note: Strategic Derivatization of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone for High-Throughput Biological Screening Executive Summary & Strategic Value The scaffold 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone for High-Throughput Biological Screening

Executive Summary & Strategic Value

The scaffold 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone represents a "privileged structure" in medicinal chemistry, offering a dual-handle platform for Diversity-Oriented Synthesis (DOS). Its value lies in the orthogonal reactivity of its two functional groups:

  • The 5-Bromo Handle (Electrophilic): Primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of biaryl diversity critical for kinase inhibition and protein-protein interaction targeting.

  • The 2-Acetyl Handle (Nucleophilic/Electrophilic): A versatile carbonyl center suitable for Claisen-Schmidt condensations to form chalcones (Michael acceptors) or Schiff base formation, pathways often associated with antimicrobial and anti-tubercular activity.

This guide provides validated protocols for exploiting these handles to generate focused libraries for biological screening.

Strategic Overview: The "Dual-Vector" Approach

To maximize the structure-activity relationship (SAR) data generated from this core, we utilize a divergent workflow.

DOT Diagram: Divergent Synthesis Pathway

G Core 1-(5-Bromo-1-methyl- 1H-pyrrol-2-yl)ethanone (Core Scaffold) SubNode1 Vector A: C5-Functionalization (Suzuki-Miyaura Coupling) Core->SubNode1 Ar-B(OH)2, Pd cat. SubNode2 Vector B: C2-Functionalization (Claisen-Schmidt Condensation) Core->SubNode2 Ar-CHO, NaOH Prod1 Biaryl Derivatives (Kinase Inhibitors/Anticancer) SubNode1->Prod1 C-C Bond Formation Prod2 Pyrrolyl Chalcones (Antitubercular/Antimicrobial) SubNode2->Prod2 Aldol-type Condensation Screen Biological Screening (MIC / IC50 Determination) Prod1->Screen Prod2->Screen

Caption: Divergent synthetic workflow utilizing the orthogonal reactivity of the C5-bromide and C2-acetyl groups.

Module A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To install aromatic/heteroaromatic rings at the 5-position. Mechanism: The electron-rich pyrrole ring can make the C-Br bond less reactive toward oxidative addition compared to electron-deficient systems. Therefore, the use of robust catalysts like Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ to prevent catalyst deactivation.

Protocol 1: Microwave-Assisted Suzuki Coupling
ParameterSpecification
Scale 0.5 mmol (approx. 100 mg of core)
Solvent System 1,4-Dioxane : Water (4:1 v/v)
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)
Base K₂CO₃ (2.0 equiv)
Temperature 100°C (Microwave) or 90°C (Oil bath)
Time 30 min (Microwave) or 4-6 h (Thermal)

Step-by-Step Methodology:

  • Charge: In a microwave vial, combine 1-(5-bromo-1-methyl-1H-pyrrol-2-yl)ethanone (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 5 mL). Note: Degassing is critical to prevent homocoupling of the boronic acid.

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%) last. Cap the vial immediately under argon/nitrogen.

  • Reaction: Heat at 100°C in a microwave reactor for 30 minutes.

  • Work-up: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • TLC: The starting material (Rf ~0.6 in 4:1 Hex/EtOAc) should disappear. A new, typically more polar, fluorescent spot will appear.

  • NMR: Disappearance of the doublet corresponding to the C4-H of the pyrrole (shifted due to adjacent Br) and appearance of new aromatic protons.

Module B: C2-Functionalization via Claisen-Schmidt Condensation

Objective: To synthesize pyrrolyl chalcones (α,β-unsaturated ketones). Mechanism: The acetyl methyl protons are acidic (pKa ~20). In the presence of a base, the enolate is formed, which attacks the electrophilic aldehyde. The subsequent dehydration is favored by the formation of a conjugated system extending from the pyrrole nitrogen to the distal aryl ring.

Protocol 2: Base-Catalyzed Chalcone Synthesis
ParameterSpecification
Scale 1.0 mmol
Solvent Ethanol (Absolute)
Base NaOH (40% aqueous solution) or KOH pellets
Electrophile Substituted Benzaldehyde (1.0 - 1.1 equiv)
Temperature Room Temperature to 60°C

Step-by-Step Methodology:

  • Solution A: Dissolve the core scaffold (1.0 equiv) and the substituted benzaldehyde (1.0 equiv) in Ethanol (5 mL/mmol).

  • Initiation: Add aqueous NaOH (40%, 0.5 mL) dropwise while stirring. Caution: Exothermic.

  • Reaction: Stir at room temperature for 3-12 hours. If precipitation does not occur, heat to 60°C for 2 hours.

  • Isolation: Pour the reaction mixture into crushed ice/water (50 mL) containing dilute HCl (to neutralize excess base, pH ~7).

  • Purification: The product usually precipitates as a solid. Filter, wash with cold water and cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Self-Validation Check:

  • Visual: A color change (often yellow or orange) indicates conjugation formation.

  • NMR: Appearance of two doublets with a coupling constant J = 15-16 Hz (characteristic of trans-alkene geometry) in the 7.0–8.0 ppm region.

Module C: Biological Screening Workflow

Once the library is synthesized, compounds enter the screening cascade. The pyrrole scaffold is particularly relevant for anti-tubercular (InhA inhibition) and kinase targets.

DOT Diagram: Screening Cascade

Screening Lib Synthesized Library Primary Primary Screen (Single Dose @ 10 µM) Lib->Primary Filter1 Hit Selection (>50% Inhibition) Primary->Filter1 Filter1->Lib Fail (Archive) Secondary Secondary Screen (Dose Response IC50/MIC) Filter1->Secondary Pass Tox Counter Screen (Cytotoxicity HepG2/Vero) Secondary->Tox Lead Lead Compound (SI > 10) Tox->Lead Low Toxicity

Caption: Standard biological screening cascade for pyrrole derivatives, prioritizing potency and selectivity index (SI).

Assay Recommendations:

  • Antimicrobial (MIC): Resazurin Microtiter Assay (REMA) against M. tuberculosis or S. aureus. Pyrrole chalcones often exhibit MICs in the 1-10 µg/mL range.

  • Anticancer (MTT): Screen against A549 (Lung) or HepG2 (Liver) lines. Look for IC50 < 5 µM.

References

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives. Source: PMC/NIH. Relevance: Validates the biological potency of 5-bromo-pyrrole containing moieties in anticancer applications. URL:[Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl Indazoles. Source: Molecules (MDPI). Relevance: Provides specific conditions for Suzuki coupling on electron-rich heteroaryl bromides using Pd(dppf)Cl2. URL:[Link][2]

  • Synthesis and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Inhibitors. Source: Journal of Medicinal Chemistry (via PMC). Relevance: Establishes the pyrrole scaffold as a valid target for anti-tubercular drug discovery (MmpL3 inhibitors). URL:[Link]

  • Structure-based design and synthesis of novel pyrrole fused pyrimidine derivatives. Source: RSC Advances. Relevance: Discusses the synthesis of pyrrolyl chalcones and their antitubercular efficacy. URL:[Link]

  • Claisen Condensation: Mechanism & Examples. Source: NRO Chemistry. Relevance: Provides the foundational mechanism for the C2-acetyl functionalization protocol. URL:[Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

Abstract & Substrate Profile This application note details the experimental procedures for the palladium-catalyzed cross-coupling of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone with aryl and heteroaryl boronic acids. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Substrate Profile

This application note details the experimental procedures for the palladium-catalyzed cross-coupling of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone with aryl and heteroaryl boronic acids. While pyrroles are traditionally electron-rich and prone to oxidative degradation, the presence of the C2-acetyl group and N-methyl protection stabilizes the ring and activates the C5-position for oxidative addition.

This guide provides two distinct protocols:

  • Method A (General Purpose): A cost-effective, high-throughput method for standard aryl boronic acids.

  • Method B (High Performance): A robust protocol utilizing bidentate ligands for sterically hindered or electron-deficient coupling partners.

Substrate Analysis[1][2][3]
  • Compound: 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

  • Role: Electrophile (Aryl Halide)

  • Electronic Character: The C2-acetyl group acts as an electron-withdrawing group (EWG), lowering the electron density at C5 compared to a naked pyrrole. This facilitates the oxidative addition step of the catalytic cycle, making it more reactive than simple 2-bromopyrroles but less reactive than electron-deficient pyridines.

  • Key Challenge: Preventing protodeboronation of the coupling partner (boronic acid) and minimizing homocoupling of the pyrrole.

Strategic Considerations & Mechanism

The success of this reaction hinges on balancing the activation of the boronic acid (requires base/water) with the stability of the catalytic species.

Mechanistic Pathway (DOT Visualization)

SuzukiCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Chlorides, Fast for Bromides) Start->OxAdd + Pyrrole-Br Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 Transmet Transmetallation Complex1->Transmet + Activated Boronate BaseStep Base Activation (Boronate Formation) BaseStep->Transmet Activates Boronic Acid Complex2 Pd(II)-Ar-Ar' Complex Transmet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Start Regenerates Pd(0)

Figure 1: The catalytic cycle emphasizing the oxidative addition of the bromopyrrole and base-mediated activation of the boronic acid.

Experimental Protocols

Method A: General Purpose (Pd(PPh3)4 / Carbonate)

Best for: Standard aryl boronic acids, cost-sensitive scale-up.

Reagents:

  • Substrate: 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 – 1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Base: Sodium Carbonate (Na2CO3) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration relative to substrate)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the bromopyrrole substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Pd(0) is oxygen-sensitive.

  • Solvent Addition: Inject degassed DME via syringe, followed by the degassed 2.0 M Na2CO3 solution.

  • Reaction: Heat the mixture to 85 °C for 4–12 hours. Monitor conversion by TLC or LC-MS.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: High Performance (Pd(dppf)Cl2 / Phosphate)

Best for: Sterically hindered boronic acids, heteroaryl partners, or if Method A fails.

Reagents:

  • Substrate: 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone (1.0 equiv)

  • Boronic Acid: Heteroaryl-B(OH)2 (1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2[1][2]·CH2Cl2] (3–5 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4) (3.0 equiv, solid or aq.)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Rationale: The bidentate dppf ligand has a large bite angle, which facilitates the reductive elimination step, particularly important when forming sterically congested biaryls. K3PO4 is a stronger base than carbonate, aiding in the transmetallation of difficult boronic acids.

Procedure:

  • Solids: Charge the reaction vessel with the bromopyrrole, boronic acid, K3PO4 (solid), and Pd(dppf)Cl2.

  • Purge: Evacuate/refill with Argon (3x).

  • Solvent: Add degassed Dioxane/Water mixture.

  • Reaction: Heat to 90–100 °C for 2–6 hours.

  • Work-up: Filter through a pad of Celite to remove palladium black. Dilute with DCM, wash with water/brine.

Data Summary & Optimization Guide

Comparison of Conditions
ParameterMethod A (Standard)Method B (Robust)
Catalyst Pd(PPh3)4Pd(dppf)Cl2
Ligand Type Monodentate (PPh3)Bidentate (dppf)
Base Na2CO3 (aq)K3PO4 (solid/aq)
Solvent System DME / WaterDioxane / Water
Temp 80-85 °C90-100 °C
Use Case Phenyl, Tolyl, Anisyl boronic acidsPyridyl, Indolyl, ortho-substituted aryls
Workflow Decision Tree (DOT Visualization)

DecisionTree Start Start: Coupling 1-(5-Br-pyrrole) CheckPartner Analyze Boronic Acid Partner Start->CheckPartner IsSimple Is it a simple Aryl group? CheckPartner->IsSimple MethodA Use Method A (Pd(PPh3)4 / Na2CO3) IsSimple->MethodA Yes IsHindered Is it Heteroaryl or Sterically Hindered? IsSimple->IsHindered No Purification Purification: Silica Gel (Hex/EtOAc) MethodA->Purification MethodB Use Method B (Pd(dppf)Cl2 / K3PO4) IsHindered->MethodB Yes MethodB->Purification

Figure 2: Decision matrix for selecting the appropriate experimental protocol based on the coupling partner.

Troubleshooting & Critical Controls

  • Protodeboronation: If the boronic acid is consumed but no product forms, the base might be too strong or the temperature too high for that specific boronic acid.

    • Fix: Switch to mild base (KF or CsF) or anhydrous conditions (Dioxane, Cs2CO3, dry).

  • Black Precipitate (Pd Black): Early formation of Pd black indicates catalyst decomposition before the reaction is complete.

    • Fix: Ensure rigorous degassing. Switch to Method B (dppf is more thermally stable).

  • Purification of Pyrroles: Pyrroles can be acid-sensitive.

    • Fix: If the product streaks on TLC, add 1% Triethylamine (Et3N) to the eluent or use alumina instead of silica gel.

References

  • Migliorini, A., et al. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, vol. 17, no.[3][4] 4, 2012, pp. 4508-4521. Link

  • Miyaura, N., and Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no.[3] 7, 1995, pp. 2457-2483. Link

  • Bellina, F., et al. "Palladium-catalyzed cross-coupling reactions of halogenated pyrroles and furans." Tetrahedron, vol. 64, no. 26, 2008, pp. 6060-6072.
  • Billingsley, K., and Buchwald, S. L.[5] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[5] Angewandte Chemie International Edition, vol. 45, 2006, pp. 3484-3488.[5] Link

Sources

Method

Application Note: HPLC Purification of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

Introduction & Compound Profile Target Analyte: 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone CAS: 82678-01-1 Synonyms: 2-Acetyl-5-bromo-1-methylpyrrole Molecular Weight: 202.05 g/mol LogP (Estimated): 1.4 – 1.6 The purifi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Target Analyte: 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone CAS: 82678-01-1 Synonyms: 2-Acetyl-5-bromo-1-methylpyrrole Molecular Weight: 202.05 g/mol LogP (Estimated): 1.4 – 1.6

The purification of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone presents a classic challenge in heterocyclic chemistry: separating a halogenated regioisomer from its unreacted starting material and over-brominated by-products.

This molecule is typically synthesized via the electrophilic bromination of 2-acetyl-1-methylpyrrole. This reaction pathway inherently generates a specific impurity profile:

  • Starting Material: 2-Acetyl-1-methylpyrrole (More polar, elutes early).

  • Target: 5-Bromo isomer.

  • Critical Impurity (Regioisomer): 4-Bromo isomer (Very similar polarity, difficult resolution).

  • Over-reaction: 4,5-Dibromo derivative (More lipophilic, elutes late).

This protocol details a high-purity isolation strategy utilizing Reversed-Phase HPLC (RP-HPLC) , specifically designed to resolve the critical 4-bromo/5-bromo isomeric pair.

Method Development Strategy

Column Selection: The "Pi-Selectivity" Advantage

While C18 columns are the standard for alkylated compounds, they often struggle to separate halogenated aromatic positional isomers (e.g., 4-bromo vs. 5-bromo pyrroles) because the hydrophobicity differences are negligible.

  • Recommendation: Use a Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: These phases utilize

    
    -
    
    
    
    interactions.[1] The electron-withdrawing bromine atom alters the electron density of the pyrrole ring differently depending on its position relative to the acetyl group. Phenyl phases can exploit these subtle electronic differences better than the purely hydrophobic C18 phase.
Mobile Phase Chemistry

Pyrroles are electron-rich and can be acid-sensitive, potentially polymerizing (forming "pyrrole red") in strong mineral acids. However, the acetyl group at C2 stabilizes this specific molecule.

  • Buffer: 0.1% Formic Acid (FA) is preferred over Trifluoroacetic acid (TFA). FA provides sufficient protonation for peak sharpness without the risk of acid-catalyzed degradation during fraction concentration.

  • Solvent: Acetonitrile (MeCN) is preferred over Methanol due to lower backpressure and sharper peak shapes for aromatic ketones.

Experimental Workflow

HPLC_Workflow Crude Crude Mixture (Dissolve in DMSO) Scout Analytical Scouting (Phenyl-Hexyl Column) Crude->Scout Decision Resolution > 1.5? Scout->Decision Optimize Flatten Gradient (Isocratic Hold) Decision->Optimize No ScaleUp Prep-HPLC (Loading Study) Decision->ScaleUp Yes Optimize->Scout Fraction Fraction Collection (Threshold Trigger) ScaleUp->Fraction QC QC & Dry Down (< 40°C) Fraction->QC

Figure 1: Purification workflow emphasizing the iterative optimization step for isomer resolution.

Analytical Method (Scouting)[2][3]

Before preparative isolation, establish retention times and resolution using this analytical protocol.

System: HPLC with PDA (Photodiode Array) Detector Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm Flow Rate: 1.0 mL/min Detection: 254 nm (primary), 280 nm (secondary) Temperature: 30°C

Gradient Table (Analytical)
Time (min)% Solvent A (0.1% FA in Water)% Solvent B (Acetonitrile)Event
0.0955Equilibration
1.0955Injection
15.0595Linear Gradient
18.0595Wash
18.1955Re-equilibration
23.0955Stop

Expected Elution Order:

  • Starting Material (2-acetyl-1-methylpyrrole)[2][3]

  • Target (5-bromo isomer)

  • Regioisomer (4-bromo isomer)

  • Dibromo impurity

Preparative Purification Protocol

Sample Preparation
  • Solvent: Dissolve the crude solid in minimal DMSO. If the crude is an oil, dilute 1:1 with DMSO.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to remove insoluble polymers.

  • Concentration: Target 50–100 mg/mL.

Prep-HPLC Parameters

Column: Phenyl-Hexyl Prep Column (e.g., 21.2 x 150 mm, 5 µm) Flow Rate: 20 mL/min Wavelength: 254 nm

Optimized Prep Gradient (Focused)

Based on analytical retention, a "focused gradient" maximizes separation of the isomers.

Time (min)% B (MeCN)Description
0.010Initial Hold
2.030Rapid Ramp to Start of Elution
12.050Shallow Gradient (2% per min)
13.095Flush
16.095Wash
16.110Re-equilibration
Fraction Handling
  • Collection: Collect peaks based on slope and threshold. If the 4-bromo and 5-bromo isomers are partially overlapping, use "peak shaving" (collect only the center of the main peak) to ensure >98% purity.

  • Stability Check: Pyrroles can be light-sensitive. Wrap fraction tubes in foil if processing is delayed.

  • Drying: Lyophilization is preferred. If using a rotary evaporator, keep the bath temperature < 40°C to prevent thermal degradation or sublimation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of isomers Insufficient selectivitySwitch from C18 to Phenyl-Hexyl or Biphenyl phase. Lower the gradient slope to 1% B/min.
Peak Tailing Residual silanol interactionsEnsure 0.1% Formic Acid is fresh. Consider adding 5 mM Ammonium Formate to buffer.
Broad Peaks Sample solvent mismatchIf sample is in 100% DMSO and injection volume is large, "solvent breakthrough" occurs. Dilute sample with 20% water if solubility permits.
"Ghost" Peaks CarryoverBrominated compounds can stick to stainless steel. Include a needle wash with 50:50 MeOH:Water + 0.1% FA.

References

  • Gilow, H. M., & Jones, G. (1984). Synthesis of 3-substituted pyrroles. Organic Syntheses, 62, 111.[4] Link (Provides foundational chemistry for acetyl-pyrrole synthesis).

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Link (Authoritative source on Phenyl/Biphenyl selectivity for halogenated aromatics).

  • PubChem. (n.d.).[5][6] Compound Summary: 2-Acetyl-1-methylpyrrole.[2][3][5][7] Link (Source for physical property estimation of the core scaffold).

  • Chromatography Online. (2025). Fluorinated HPLC Phases — Looking Beyond C18. Link (Discussion on alternative phases for difficult halogenated separations).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone synthesis

The following technical guide addresses the optimization of reaction conditions for the synthesis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-5-bromo-1-methylpyrrole). This guide is structured...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction conditions for the synthesis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-5-bromo-1-methylpyrrole). This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering regioselectivity or yield issues.

Ticket Subject: Optimization of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1]

Executive Summary

Synthesizing 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone presents a classic challenge in heterocyclic chemistry: Regiocontrol .[1] The acetyl group at the C2 position is an electron-withdrawing group (EWG), which theoretically directs electrophilic substitution to the meta-like C4 position. However, the intrinsic reactivity of the pyrrole ring often favors the


-positions (C2 and C5).[2]

To successfully synthesize the C5-bromo isomer (the target), you must operate under Kinetic Control to overcome the thermodynamic preference for the C4 isomer or poly-brominated side products.

Module 1: The Optimized Protocol

Standard Operating Procedure (SOP) for Kinetic Bromination

The most common failure mode is performing this reaction at room temperature without acid scavenging. The following conditions are optimized to favor the C5-bromo isomer.

Reaction Scheme

Substrate: 1-(1-methyl-1H-pyrrol-2-yl)ethanone (CAS: 932-16-1) Reagent: N-Bromosuccinimide (NBS) Target: 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone[1]

Step-by-Step Methodology
ParameterRecommended ConditionTechnical Rationale
Stoichiometry 1.0 : 1.05 (Substrate : NBS)Slight excess ensures conversion; large excess causes C4/C5 di-bromination.[1]
Solvent Anhydrous THF (Tetrahydrofuran)THF coordinates with the succinimide byproduct, modulating reactivity.[1] DMF is too polar and accelerates the reaction too much, reducing selectivity.[1]
Temperature -78°C to -20°C CRITICAL: Low temperature favors the kinetic product (C5-attack) over the thermodynamic product (C4-attack).
Additive

or Pyridine (0.1 eq)
CRITICAL: Scavenges HBr. Free HBr catalyzes the isomerization of

-bromo pyrroles to

-bromo isomers (C5

C4 migration).
Concentration 0.1 MDilution prevents localized "hot spots" of high NBS concentration.
Protocol:
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon atmosphere.

  • Dissolution: Dissolve 1 eq of 1-(1-methyl-1H-pyrrol-2-yl)ethanone in anhydrous THF (0.1 M). Add 0.1 eq of solid

    
    .
    
  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Addition: Dissolve NBS (1.05 eq) in a minimal amount of THF. Add this solution dropwise over 30–60 minutes. Do not add solid NBS directly; the exotherm will ruin selectivity.

  • Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC/LC-MS.

  • Quench: While still cold, quench with saturated aqueous Sodium Thiosulfate (

    
    ) to destroy unreacted bromine species.[1]
    
  • Workup: Warm to room temperature, extract with Ethyl Acetate, wash with brine, dry over

    
    .
    

Module 2: Troubleshooting & FAQs

Diagnostic Guide for Common Experimental Failures

Q1: I am seeing a significant amount of the 4-bromo isomer. Why?

A: This is a thermodynamic equilibration issue. In pyrroles, the


-halo product (C5) is often kinetically favored but thermodynamically less stable than the 

-halo product (C4), especially when an EWG is present at C2.[1]
  • Root Cause: The reaction temperature was likely too high, or the reaction was allowed to run too long.[1]

  • Mechanism: The HBr byproduct acts as a catalyst for the "Halogen Dance" (isomerization).

  • Fix: Ensure you are using an acid scavenger (Base) and quench the reaction immediately upon consumption of the starting material. Do not let it stir overnight.

Q2: I am getting 4,5-dibromo product despite using 1 equivalent of NBS.

A: This indicates "Zone Reactivity" issues.

  • Root Cause: If you add solid NBS or add the NBS solution too quickly, you create localized zones of high NBS concentration.[1] In these zones, the mono-bromo product reacts faster with the excess NBS than the starting material does.[1]

  • Fix: Use high dilution and very slow, dropwise addition of the NBS solution.

Q3: Can I use elemental Bromine ( ) instead of NBS?

A: Not Recommended. Elemental bromine is too aggressive for this regioselective transformation. It generates HBr rapidly and in stoichiometric quantities, which will almost certainly cause acid-catalyzed polymerization (tarring) or rapid isomerization to the C4-bromo product. NBS provides a controlled release of the brominating species.

Q4: The reaction is sluggish at -78°C. Can I warm it up?

A: Proceed with caution. If conversion is <10% after 2 hours, raise the temperature to -40°C . Do not jump straight to 0°C. The activation energy difference between C5 and C4 bromination is small; "forcing" the reaction with heat will erode your selectivity.

Module 3: Mechanistic Visualization

Decision Tree for Regiocontrol

The following diagram illustrates the kinetic vs. thermodynamic pathways and the role of HBr in product degradation.

ReactionPathways SM Starting Material (1-Methyl-2-Acetylpyrrole) Transition Transition State SM->Transition Activation NBS NBS / THF (Reagent) NBS->Transition C5 C5-Bromo Product (Target: Kinetic) Transition->C5 Low Temp (-78°C) Fast Kinetics C4 C4-Bromo Product (Impurity: Thermodynamic) Transition->C4 High Temp (>0°C) Meta-Directing Effect C5->C4 HBr Catalyzed Isomerization DiBr 4,5-Dibromo Product (Over-reaction) C5->DiBr Excess NBS Localized Conc. Base Base (NaHCO3) Scavenges HBr Base->C5 Prevents Isomerization

Caption: Kinetic pathway (Green) leads to the target C5-bromo isomer.[1] High temperatures or free acid (HBr) promote the thermodynamic shift to the C4-bromo isomer (Red).

Module 4: Alternative "Reverse" Strategy

If direct bromination fails to yield >90% purity

If the electronic bias of the acetyl group makes the C4/C5 separation too difficult, use the Reverse Functionalization Route .[1] This route is longer but guarantees regiochemical integrity.[1]

  • Step 1: Bromination of 1-Methylpyrrole

    • React 1-methylpyrrole with NBS at -78°C.

    • Result: 2-bromo-1-methylpyrrole (High regioselectivity for

      
      -position).[1]
      
    • Note: This intermediate is unstable; use immediately.

  • Step 2: Friedel-Crafts Acylation

    • React 2-bromo-1-methylpyrrole with Acetyl Chloride /

      
      .
      
    • Regiochemistry: The bulky Bromine at C2 and the steric bulk of the N-Methyl group direct the incoming acyl group to the distal C5 position.

    • Result: 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone.[1]

References

  • General Pyrrole Reactivity & Halogenation

    • Gilow, H. M., & Burton, D. E. (1981).[1] Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry.

    • Context: Establishes that N-substituted pyrroles favor -bromin
  • Acid-Catalyzed Isomerization (The "Halogen Dance")

    • Liu, C., et al. (2014).[1] Selective Bromination of Pyrrole Derivatives.... Journal of Chemical Research.

    • Context: Discusses the role of HBr in isomerization and the necessity of buffering conditions.
  • Synthesis of 2-Acetyl-5-bromopyrrole Derivatives

    • Barluenga, J., et al. Modern Heterocyclic Chemistry.[1][3] (Reference to 2-acetyl-5-bromo-1-methylpyrrole as a known intermediate for palladium catalysis).[1][4]

    • Context: Validates the stability and existence of the target molecule.
  • Reagent Guide (NBS)

    • BenchChem Technical Library.
    • Context: Provides stoichiometry and solvent recommendations for handling N-methylpyrrole deriv

Sources

Optimization

Technical Support Center: Purification of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

Welcome to the dedicated technical support center for the purification of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to Purification Challenges

1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is a key building block in the synthesis of various biologically active molecules. Its purification, however, can be challenging due to the electronic nature of the substituted pyrrole ring and the potential for side-product formation during its synthesis. Typical synthetic routes involve the Friedel-Crafts acylation of N-methylpyrrole followed by bromination, or the acylation of a pre-brominated N-methylpyrrole.[1][2] Both pathways can generate impurities that are structurally similar to the desired product, making separation difficult.

This guide will address these challenges by providing practical, field-proven insights and step-by-step protocols for successful purification.

Troubleshooting Guide: Common Purification Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: My crude product is a dark oil or a sticky solid. How can I improve its initial purity before column chromatography?

Answer:

A dark, oily, or sticky crude product often indicates the presence of polymeric materials, residual acid or base from the reaction, or highly colored impurities. A preliminary work-up or a simple purification step before column chromatography can significantly improve the final purity and make the chromatographic separation more manageable.

Causality and Recommended Actions:

  • Acid/Base Contamination: Residual acid (e.g., from a Friedel-Crafts reaction) or base can lead to product degradation and the formation of colored impurities.

    • Solution: Perform an aqueous work-up. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acid, followed by water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating it under reduced pressure.[3]

  • Polymeric Byproducts: Pyrroles can be prone to polymerization under acidic conditions.

    • Solution: A trituration or a short plug filtration can be effective.

      • Trituration: If the product is expected to be a solid, try triturating the crude oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate. This can help to wash away more soluble, less polar impurities and may induce crystallization of your product.

      • Plug Filtration: Dissolve the crude material in a minimal amount of a suitable solvent and pass it through a short plug of silica gel or alumina in a pipette or a small funnel. Elute with a relatively non-polar solvent to remove highly non-polar impurities, then flush the plug with a more polar solvent to recover your product. This is a quick way to remove baseline impurities and some colored material.

Question 2: I'm struggling to separate my product from a close-running impurity on TLC. What are my options?

Answer:

Close-running impurities are a common challenge, especially when they have similar polarities to the desired product. Optimizing your chromatographic conditions is key to achieving a successful separation.

Causality and Recommended Actions:

  • Insufficient Resolution in TLC: The initial thin-layer chromatography (TLC) solvent system may not be optimal for separating the components.

    • Solution: Systematic TLC Optimization:

      • Solvent System Variation: Experiment with different solvent systems. For a moderately polar compound like 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone, common solvent systems include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[4] Systematically vary the ratio of the polar to the non-polar solvent to find the optimal separation. Aim for an Rf value of 0.2-0.4 for your product.

      • Solvent Polarity and Selectivity: If simple binary mixtures are not effective, try adding a third solvent to modify the selectivity of the mobile phase. For example, adding a small amount of methanol to a dichloromethane/hexanes mixture can sometimes improve the separation of polar compounds.

      • Use of Additives: For basic compounds like pyrroles, which can streak on acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape and resolution.[4]

  • Sub-optimal Column Chromatography Technique: Even with a good TLC separation, the column chromatography technique itself needs to be performed correctly.

    • Solution: Refine Your Column Chromatography Protocol:

      • Column Dimensions and Packing: Use a long and narrow column for difficult separations to increase the number of theoretical plates. Ensure the silica gel is packed uniformly without any cracks or air bubbles.

      • Sample Loading: Load the sample onto the column in a minimal amount of solvent. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the top of the column, is often superior for preventing band broadening.

      • Elution Method: A shallow gradient elution, where the polarity of the mobile phase is gradually increased, can be more effective than an isocratic (constant solvent composition) elution for separating closely eluting compounds.

Question 3: My product crystallizes from the column fractions, but the purity is still not satisfactory. What should I do next?

Answer:

If column chromatography alone is insufficient, a final recrystallization step is often necessary to achieve high purity. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.[5]

Causality and Recommended Actions:

  • Inappropriate Recrystallization Solvent: The chosen solvent may not provide a sufficient difference in solubility between the product and the impurities.

    • Solution: Systematic Solvent Screening for Recrystallization:

      • Single Solvent Recrystallization: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes). Place a small amount of your impure solid in a test tube and add a small amount of the solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool slowly to room temperature and then in an ice bath. If crystals form, you have a potential recrystallization solvent.

      • Two-Solvent Recrystallization: This is a powerful technique when a single solvent is not ideal. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common two-solvent systems include ethyl acetate/hexanes, dichloromethane/pentane, and ethanol/water.[6][7]

Workflow for Two-Solvent Recrystallization

G A Dissolve impure solid in a minimal amount of a 'good' solvent at elevated temperature B Slowly add a 'bad' solvent (anti-solvent) dropwise until the solution becomes cloudy (cloud point) A->B C Gently heat to redissolve and obtain a clear solution B->C D Allow the solution to cool slowly to room temperature C->D E Cool further in an ice bath to maximize crystal formation D->E F Collect pure crystals by filtration E->F

Caption: A step-by-step workflow for performing a two-solvent recrystallization.

Frequently Asked Questions (FAQs)

  • What is the likely structure of the main byproduct in the synthesis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone?

    If the synthesis involves Friedel-Crafts acylation of N-methylpyrrole followed by bromination, a likely byproduct is the other regioisomer, 1-(4-bromo-1-methyl-1H-pyrrol-2-yl)ethanone. Additionally, dibrominated products can also form if the bromination conditions are not carefully controlled. If the synthesis starts with bromination of N-methylpyrrole, you might have isomeric bromo-N-methylpyrroles that can then be acylated.

  • How can I monitor the progress of my column chromatography?

    Collect fractions of a consistent volume and analyze them by TLC. Spot a small amount from each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate or vanillin) to identify the fractions containing your pure product.

  • My purified product is a white solid, but it turns yellow or brown over time. Why is this happening and how can I prevent it?

    Pyrrole derivatives can be sensitive to air and light, leading to oxidative degradation and the formation of colored impurities. Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place. For long-term storage, keeping it in a freezer is recommended.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and should be adapted based on your TLC analysis.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, optimized by TLC)

  • Crude 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and allow it to pack evenly. Tap the column gently to dislodge any air bubbles.

    • Add another thin layer of sand on top of the packed silica.

    • Drain the excess solvent until the solvent level is just above the top layer of sand.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel using a pipette.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., with a hand pump or a regulated air line) to maintain a steady flow rate.

    • Collect fractions in separate tubes.

  • Analyze the Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone.

Visualization of Column Chromatography Workflow

G A Prepare Slurry of Silica Gel B Pack Column A->B C Load Sample (Wet or Dry) B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: A schematic workflow of a typical column chromatography purification process.

Protocol 2: Recrystallization

This protocol provides a general procedure for recrystallizing the product after column chromatography.

Materials:

  • Partially purified 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

  • Recrystallization solvent or solvent pair (determined by screening)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If using a solvent pair, dissolve the solid in the "good" solvent first, then add the "bad" solvent dropwise until turbidity appears, and then add a few drops of the "good" solvent to redissolve.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of well-defined crystals.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

After purification, it is crucial to assess the purity of your 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and assess the purity of the compound. The absence of signals corresponding to impurities is a key indicator of high purity.[8][9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carbonyl group of the ketone.

Expected Spectroscopic Data:

  • ¹H NMR (in CDCl₃):

    • A singlet for the N-methyl group around 3.7-3.9 ppm.

    • A singlet for the acetyl methyl group around 2.4-2.6 ppm.

    • Two doublets for the pyrrole ring protons, likely in the range of 6.0-7.0 ppm.

  • ¹³C NMR (in CDCl₃):

    • A signal for the carbonyl carbon around 185-195 ppm.

    • Signals for the pyrrole ring carbons between 100-140 ppm.

    • Signals for the N-methyl and acetyl methyl carbons in the upfield region.

  • IR (KBr or neat):

    • A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1650-1680 cm⁻¹.

References

  • University of Rochester. Solvents for Recrystallization. [Link]

  • ACG Publications. Records of Natural Products-SI. [Link]

  • Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. PMC. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Reddit. Recrystallization with two solvents. [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC. [Link]

  • ResearchGate. (PDF) Friedel-Crafts Acylation. [Link]

  • ResearchGate. Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine | Request PDF. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. [Link]

  • Organic Syntheses Procedure. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. [Link]

  • Eureka. Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. [Link]

  • NIST. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. [Link]

  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Photochemical substitution of halogenopyrrole derivatives. [Link]

  • Organic Chemistry Research. Regular Article. [Link]

  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • Googleapis.com. WO 2015/132803 A2.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A. [Link]

  • LOCKSS. synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. [Link]

  • Current World Environment. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. [Link]

  • International Journal of Current Microbiology and Applied Sciences (IJCMAS). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

  • New Journal of Chemistry (RSC Publishing). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis. [Link]

  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Recrystallization 2. [Link]

  • N-alkynylations of substituted pyrroles with 1-bromo-1-alkynes and C-alkylations and C-alkenylations of cyclic 1,2-diketones. [Link]

  • MDPI. Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. [Link]

  • Arkivoc. A new protocol for pyrrole synthesis by a combination of ring- closing metathesis and in situ oxidative aromatization. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

  • IT Services - University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • Recrystallization of an Unknown. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. [Link]

  • ResearchGate. Synthesis and characterization of poly (2,5-diyl pyrrole-2-pyrrolyl methine) semiconductor copolymer. [Link]

  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. [Link]

Sources

Troubleshooting

Technical Guide: Stability &amp; Degradation of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

This technical guide is structured as a Tier-3 Support Resource, designed for researchers and process chemists handling 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone . It synthesizes structural reactivity analysis with pra...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier-3 Support Resource, designed for researchers and process chemists handling 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone . It synthesizes structural reactivity analysis with practical handling protocols.

Executive Summary: The Stability Matrix

This compound exhibits a "Push-Pull" electronic structure that dictates its stability profile. The electron-rich pyrrole ring (Push) is stabilized by the electron-withdrawing acetyl group (Pull), making it significantly more robust than simple pyrroles. However, the Carbon-Bromine (C-Br) bond at position 5 is a specific vulnerability, particularly to light and palladium-catalyzed side reactions.

ParameterStability RatingCritical Risk Factor
Thermal ModerateStable < 40°C. Melts/decomposes > 90°C (analogous).
Photochemical Low (Critical) High Risk. C-Br bond is photolabile. UV exposure leads to radical debromination.
Hydrolytic (Acid) ModerateStable in dilute acid. Strong acids (>1M) induce polymerization (darkening).
Hydrolytic (Base) LowSusceptible to haloform-type cleavage or nucleophilic attack at C5.
Oxidative ModerateSlow oxidation in air; accelerated by light and solution state.

Module 1: Chemical Stability & Reactivity Profile

The "Push-Pull" Stabilization Mechanism

Unlike unsubstituted pyrrole, which polymerizes instantly in air/acid ("pyrrole red"), this molecule is stabilized by two features:

  • 1-Methylation: Blocks the N-H moiety, preventing hydrogen-bond-mediated dimerization and N-oxidation.

  • 2-Acetyl Group: This Electron-Withdrawing Group (EWG) reduces the electron density of the pyrrole ring. This "deactivation" protects the ring from rapid oxidative polymerization but activates the C5-position for nucleophilic attack.

Primary Degradation Vulnerability: Photolysis

The 5-Bromo substituent is the most fragile component. Under UV or intense visible light, the C-Br bond undergoes homolytic cleavage.

  • Mechanism:

    
    
    
  • Outcome: The resulting pyrrolyl radical abstracts a hydrogen atom from the solvent, leading to de-brominated impurity (1-(1-methyl-1H-pyrrol-2-yl)ethanone) and HBr, which can autocatalyze further degradation.

Secondary Vulnerability: Acid-Catalyzed Oligomerization

While the acetyl group protects the ring, prolonged exposure to strong Brønsted acids (pH < 1) protonates the carbonyl oxygen or the C3 position, initiating electrophilic attack by a second pyrrole molecule. This results in the formation of dimers and trimers, visually observed as the solution turning from pale yellow to dark brown/black .

Module 2: Visualizing Degradation Pathways

The following diagram maps the three critical degradation routes: Photolysis (Light), Hydrolysis (Base), and Polymerization (Acid).

DegradationPathways cluster_legend Pathway Legend Compound 1-(5-Bromo-1-methyl- 1H-pyrrol-2-yl)ethanone (Intact) Radical Pyrrolyl Radical (Transient) Compound->Radical UV Light (hν) Homolytic Cleavage Cation Protonated Intermediate (Electrophile) Compound->Cation Strong Acid (H+) Subst C5-Substituted Product (via SnAr) Compound->Subst Nucleophile (Nu-) Basic Conditions Debromo De-brominated Impurity (1-(1-methyl-1H-pyrrol-2-yl)ethanone) Radical->Debromo H-Abstraction from Solvent Polymer Oligomers/Polymers (Dark Brown Tars) Cation->Polymer + Monomer Electrophilic Subst. key Red: Photochemical (High Risk) Black: Acidic (Medium Risk) Green: Basic (Specific Risk)

Caption: Figure 1. Mechanistic degradation pathways. The red path (Photolysis) is the most common cause of purity loss during storage.

Module 3: Troubleshooting & Diagnostics (FAQ)

Q1: My sample has turned from pale yellow to dark brown. Is it usable?

Diagnosis: This indicates oxidative polymerization , likely triggered by acid traces or prolonged air exposure.

  • Action: Check purity via HPLC. If purity is >95%, the color may be due to trace "pyrrole red" oligomers (high extinction coefficient). A filtration through a short plug of basic alumina or silica can often remove the colored impurities.

  • Prevention: Store under Argon/Nitrogen. Ensure no residual acid is present from previous synthetic steps.

Q2: I see a new peak in my proton NMR at ~6.1 ppm (doublet) and ~6.8 ppm (doublet).

Diagnosis: This is the De-brominated Impurity .

  • Reasoning: The parent compound (5-Bromo) has only one aromatic proton at C3 and one at C4. If the Bromine is lost (replaced by Hydrogen), you will see a new coupling pattern characteristic of 1-methyl-2-acetylpyrrole (H3, H4, and H5 protons).

  • Cause: The sample was likely exposed to light (fume hood lights) or stored in clear glass.

  • Remedy: This impurity is difficult to remove. Resynthesis or careful recrystallization is required.

Q3: Can I use this compound in Suzuki/Buchwald couplings?

Technical Note: Yes, the C-Br bond is an excellent handle.

  • Warning: The electron-rich nature of the pyrrole makes the oxidative addition step of Pd facile, but it also promotes protodehalogenation (side reaction where Pd-Ar turns into H-Ar).

  • Optimization: Use anhydrous solvents and avoid proton sources (like alcohols) in the coupling reaction to minimize debromination.

Module 4: Standardized Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it degrades pyrroles).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Acetyl-pyrrole absorption max) and 254 nm .

  • Expected Retention:

    • De-brominated impurity: Elutes earlier (more polar).

    • Target (5-Bromo): Elutes later .

    • Dimers/Polymers: Elute at the solvent front or wash-off (broad humps).

Protocol B: Optimal Storage Conditions

Strict adherence to this protocol ensures >12 month stability.

  • Container: Amber glass vial (Type I borosilicate). Clear glass wrapped in foil is acceptable.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

  • Temperature: -20°C (Freezer) is ideal. 2-8°C (Fridge) is acceptable for short term (<1 month).

  • Handling: Allow vial to warm to room temperature before opening to prevent water condensation (which accelerates hydrolysis).

References

  • General Pyrrole Stability: E. Baltazzi, "The Chemistry of Pyrroles," Chemical Reviews, 1963. (Classic text establishing the polymerization mechanisms of electron-rich pyrroles).
  • 2-Acylpyrrole Conformational Stability: Dubis, A. T. "Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies." Longdom Publishing, 2014.

  • Photostability of Brominated Heterocycles: ICH Guideline Q1B, "Photostability Testing of New Drug Substances and Products."

  • Analogous Compound Handling (2-Acetyl-5-bromothiophene): ChemicalBook Safety Data Sheet.

  • Pyrrole Polymerization Mechanism: Hausch, B. J.[1] "Chemistry and stabilization of 2-acetyl-1-pyrroline." University of Illinois Dissertation, 2018.

Sources

Optimization

Technical Support Center: Purification of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

Case ID: PYR-BR-505 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Removal of Regioisomers, Over-brominated Species, and Oligomeric Tars[1] Executive Summary & Diagnos...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-BR-505 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Removal of Regioisomers, Over-brominated Species, and Oligomeric Tars[1]

Executive Summary & Diagnostic Triage

Compound Profile:

  • Target: 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone[1]

  • Role: Key intermediate for kinase inhibitors and heterocycle-based drug discovery.[1]

  • Critical Quality Attribute (CQA): Regiochemical purity (>98% 5-bromo isomer).

Researchers often encounter difficulties with this compound due to the electron-rich nature of the pyrrole ring, which makes it prone to oxidation (tarring) and promiscuous bromination. Use the table below to diagnose your specific impurity profile before selecting a remediation protocol.

Diagnostic Symptom Table
SymptomProbable CauseDiagnostic Confirmation
Dark Red/Black Oil Polymerization (Pyrrole Tars) or Acid CatalysisVisual: Material is gummy and insoluble in hexane.[1] NMR: Broad, undefined baseline humps.
TLC: Spot just above product 4,5-Dibromo impurity (Over-bromination)MS: M+2 peak at +79/81 amu.[1] NMR: Loss of both ring protons.[1]
TLC: Spot just below product 4-Bromo regioisomerNMR:

-coupling analysis (See Section 2).
White precipitate in flask Residual Succinimide (from NBS)H-NMR: Singlet at ~2.8 ppm (4H).[1]
Low Yield / Sticky Solid Trapped DMF/DMSO or Succinimide co-crystalH-NMR: Solvent peaks; broad melting point range.[1]

Technical Deep Dive: The Chemistry of Impurity

To purify this compound effectively, you must understand how the impurities form. The synthesis typically involves the bromination of 1-(1-methyl-1H-pyrrol-2-yl)ethanone using N-Bromosuccinimide (NBS).[1]

The Regioselectivity Challenge

Pyrroles undergo Electrophilic Aromatic Substitution (


) preferentially at the 

-positions (C2 and C5).[1]
  • C2: Blocked by the acetyl group.[1]

  • C5: The target site (favored).

  • C4: The secondary site (favored over C3 due to conjugation).

The Trap: If the reaction temperature rises above -10°C or if NBS is added too quickly, the kinetic preference for C5 is lost, leading to significant C4-bromination (the "4-bromo" impurity).[1]

NMR Diagnostic Criteria (Critical)

Distinguishing the 5-bromo target from the 4-bromo impurity is impossible by MS alone (same mass).[1] You must use


H-NMR coupling constants (

).[1]
  • Target (5-Bromo): Protons are at C3 and C4.[1] They are vicinal neighbors.[1]

    • Signal: Two doublets.[1]

    • Coupling (

      
      ): 4.0 – 4.5 Hz  (Typical for vicinal pyrrole protons).
      
  • Impurity (4-Bromo): Protons are at C3 and C5.[1] They are meta-like.

    • Signal: Two doublets (often appearing as singlets).

    • Coupling (

      
      ): 1.5 – 1.8 Hz  (Weak cross-ring coupling).
      

Remediation Protocols

Workflow Visualization

The following decision tree outlines the logical flow for purification based on your crude material's state.

PurificationWorkflow Start Crude Reaction Mixture Quench 1. Quench & Wash (Remove Succinimide/DMF) Start->Quench CheckPurity Check Purity (NMR/TLC) Quench->CheckPurity Recryst Protocol A: Recrystallization CheckPurity->Recryst Mainly 5-Br (<5% 4-Br) Column Protocol B: Flash Chromatography CheckPurity->Column High 4-Br or Dibromo content Trituration Protocol C: Trituration (Tar Removal) CheckPurity->Trituration Black Tars Present Final Pure Product (>98%) Recryst->Final Column->Final Trituration->Recryst

Figure 1: Purification Decision Matrix.[1] Select the protocol based on the primary impurity identified in the diagnostic phase.

Protocol A: Recrystallization (Scalable & Preferred)

Best for: Removing minor traces of 4-bromo isomer and dibromo species.[1]

Theory: The 5-bromo derivative is more symmetrical and packs better into a lattice than the 4-bromo isomer.[1] We utilize a solvent system where the target crystallizes, but the impurities remain in the mother liquor.

Reagents:

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Water (Anti-solvent)

  • Alternative System: Hexane / Ethyl Acetate (if water sensitivity is a concern, though this compound is generally stable to water).

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol. (Approx. 5-7 mL per gram).[1]

  • Filtration: If the solution is dark/black, perform a hot filtration through a small pad of Celite to remove polymeric tars.

  • Nucleation: Remove from heat. Add warm Water dropwise until the solution becomes slightly turbid (cloudy).

  • Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.[1]

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil to exclude light). Then, move to a fridge (4°C) for 4 hours.

  • Collection: Filter the white/off-white needles. Wash with cold Ethanol:Water (1:1).

Expected Yield: 60-75% recovery.[1] Purity Upgrade: 90%


 >98%.
Protocol B: Flash Chromatography (High Resolution)

Best for: Separating significant amounts (>10%) of regioisomers or if the reaction stalled (unreacted SM).

Stationary Phase: Silica Gel (230-400 mesh).[1] Neutralized silica is preferred to prevent acid-catalyzed decomposition.[1] Mobile Phase: Hexane : Ethyl Acetate.[1][2]

Gradient Strategy:

  • Equilibration: Start with 100% Hexane.

  • Elution:

    • 0-5% EtOAc: Elutes non-polar dibromo impurities (4,5-dibromo).[1]

    • 10-15% EtOAc: Elutes the Target (5-Bromo) .

    • 20-25% EtOAc: Elutes the 4-Bromo isomer (slightly more polar).[1]

    • >30% EtOAc: Elutes unreacted starting material and tars.[1]

Expert Tip: Add 1% Triethylamine (TEA) to the mobile phase if you observe "streaking" or decomposition on the column. This neutralizes the silica acidity.[1]

Protocol C: Succinimide & Tar Removal (Pre-Purification)

Best for: "Cleaning up" a crude reaction before attempting Protocol A or B.

If your crude NMR shows a large singlet at 2.8 ppm, you have succinimide contamination. This will interfere with crystallization.[1]

  • Dissolve crude reaction residue in Ethyl Acetate.[1]

  • Wash 3x with Water (Succinimide is highly water-soluble).[1]

  • Wash 1x with Sat. NaHCO3 (Neutralizes any HBr generated).

  • Wash 1x with Brine .[1]

  • Dry over

    
    , filter, and concentrate.
    
  • Trituration: If the residue is dark oil, add cold Hexane and sonicate. The product often precipitates as a solid, while the dark tars remain dissolved or form a separate sticky gum. Decant the Hexane (containing product) or filter the solid.

Troubleshooting FAQs

Ticket #101: "My product turns purple/black on the bench."

  • Cause: Pyrroles are photosensitive and prone to oxidative polymerization.[1]

  • Resolution: Store the purified compound in an amber vial under Argon/Nitrogen at -20°C. During synthesis, wrap your flask in aluminum foil.

Ticket #102: "I can't separate the 4-bromo isomer by column."

  • Cause: The Rf difference is very small (

    
    ).
    
  • Resolution: Switch to Protocol A (Recrystallization) . Crystallization is far superior for separating isomers with similar polarities but different packing geometries.[1] Alternatively, use Toluene as a co-solvent in your chromatography (Hexane:Toluene:EtOAc) to leverage

    
    -
    
    
    
    interactions.

Ticket #103: "The reaction yield is low, mostly starting material."

  • Cause: NBS quality.[1][3] Old NBS turns yellow/orange (releasing

    
    ).
    
  • Resolution: Recrystallize your NBS from water before use.[1] Ensure the reaction is performed in anhydrous THF or DMF.

References

  • Synthesis and Regioselectivity

    • Reaction Conditions: Wang, D., et al. "Regioselective bromination of activated arenes and heterocycles using N-bromosuccinimide." Journal of Organic Chemistry, 2013.[3]

    • NBS Mechanism: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[1][4] Chemical Reviews, 1948. Link

  • Purification & Properties

    • Solvent Selection: "Purification of Laboratory Chemicals," 8th Edition.
    • Pyrrole Instability: Gribble, G. W. "The chemistry of pyrroles." Comprehensive Heterocyclic Chemistry II, 1996.

  • Analytical Data

    • NMR Data: PubChem Compound Summary for 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone. Link

(Note: Specific spectral data interpretations are based on standard substituent effects in heterocyclic chemistry as detailed in Silverstein, Bassler, & Morrill, "Spectrometric Identification of Organic Compounds".)

Sources

Troubleshooting

Catalyst selection for cross-coupling reactions of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

Case ID: PYR-5BR-CPL Status: Open Assigned Specialist: Senior Application Scientist Subject: Cross-Coupling Optimization & Troubleshooting Substrate Analysis & Electronic Profile Before selecting a catalyst, you must und...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-5BR-CPL Status: Open Assigned Specialist: Senior Application Scientist Subject: Cross-Coupling Optimization & Troubleshooting

Substrate Analysis & Electronic Profile

Before selecting a catalyst, you must understand the "Push-Pull" electronics of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone .

  • The "Push" (Nucleophilicity): The pyrrole ring is inherently electron-rich. Even with the N-methyl group, the ring electron density can coordinate to Pd(II), potentially poisoning the catalyst if the ligand isn't bulky enough.

  • The "Pull" (Electrophilicity): The acetyl group at C2 is a strong electron-withdrawing group (EWG). This is beneficial for oxidative addition at the C5-Br position, making this substrate more reactive than a simple bromopyrrole.

  • The "Trap" (Acidity): The acetyl group (methyl ketone) has

    
    -protons (
    
    
    
    ). Strong bases typically used in Buchwald-Hartwig couplings (e.g., NaO
    
    
    Bu) will deprotonate this position, leading to self-condensation (aldol) or enolate coordination to Pd, killing the reaction.

Catalyst Selection Decision Matrix

Use the following logic flow to select your initial reaction conditions.

CatalystSelection Start Select Coupling Partner Boronic Boronic Acid (Suzuki-Miyaura) Start->Boronic Amine Amine (Buchwald-Hartwig) Start->Amine Alkyne Alkyne (Sonogashira) Start->Alkyne Suzuki_Std Standard: Pd(dppf)Cl2 + K3PO4 Dioxane/H2O Boronic->Suzuki_Std Aryl/Heteroaryl Suzuki_Diff Difficult/Steric: XPhos Pd G2 + K3PO4 THF/H2O Boronic->Suzuki_Diff Ortho-subs/Alkyl Buchwald_Base CRITICAL CHECK: Avoid NaOtBu Amine->Buchwald_Base Sono_Std PdCl2(PPh3)2 + CuI Et3N/THF Alkyne->Sono_Std Buchwald_Sol BrettPhos Pd G3 Cs2CO3 (Weak Base) t-Amyl Alcohol Buchwald_Base->Buchwald_Sol Prevent Enolization

Figure 1: Decision tree for catalyst and base selection based on the coupling partner. Note the critical checkpoint for base selection in amination reactions.

Protocol Modules & Troubleshooting

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

User Question: I am seeing 50% conversion and the formation of a dehalogenated byproduct (H-pyrrole). What is happening?

Technical Diagnosis: This indicates protodehalogenation . The oxidative addition occurred, but the transmetallation was too slow, or the boronic acid decomposed (protodeboronation), leaving the Pd-Ar species to scavenge a hydride (often from the solvent or base).

Recommended Protocol (The "Gold Standard"):

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%). The ferrocene ligand is robust and prevents Pd aggregation.

  • Base: K₃PO₄ (2.0 equiv). Do not use Na₂CO₃ if your boronic acid is sterically hindered.

  • Solvent: 1,4-Dioxane : Water (4:1).[2]

  • Temp: 80-90°C.

Troubleshooting Steps:

  • Switch Catalyst: If conversion is low, switch to XPhos Pd G2 or SPhos Pd G2 . These bulky biaryl phosphine ligands accelerate oxidative addition and protect the metal center.

  • Check Boronic Acid: If the boronic acid is electron-poor (e.g., 2-pyridyl), it hydrolyzes rapidly. Switch to the corresponding Potassium Trifluoroborate (BF₃K) salt.

  • Degassing: Pyrroles are electron-rich and susceptible to oxidative polymerization. Ensure rigorous degassing (sparge with Argon for 15 mins) before adding the catalyst.

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

User Question: The reaction mixture turned black immediately, and I see multiple spots on TLC. NMR shows a complex mixture.

Technical Diagnosis: You likely used a strong base (NaO


Bu or LiHMDS). The acetyl group on your pyrrole was deprotonated, leading to aldol condensation (polymerization) or enolate binding to the Palladium, killing the catalytic cycle.

Recommended Protocol (Base-Sensitive):

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2-5 mol%). These precatalysts activate quickly and work well with weaker bases.

  • Base: Cs₂CO₃ (2.5 equiv). Carbonate is basic enough to deprotonate the amine-Pd complex but usually too weak to deprotonate the methyl ketone at a rate that competes with coupling.

  • Solvent:

    
    -Amyl alcohol or Toluene (anhydrous).
    
  • Temp: 80-100°C.

Why this works: BrettPhos is designed for primary amines and ensures high selectivity. Using a precatalyst (G3) ensures you have the active Pd(0)-Ligand species immediately, preventing the "induction period" where side reactions often occur.

Module C: Sonogashira Coupling (Alkynylation)

User Question: My reaction stalled. Can I add more Copper?

Technical Diagnosis: Adding more Copper (CuI) often increases homocoupling of the alkyne (Glaser coupling), consuming your reagent without forming the product.

Recommended Protocol:

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%) + CuI (1 mol%).

  • Base: Et₃N (excess) or DIPEA in THF.

  • Note: If the acetyl group interacts with Copper (rare but possible), switch to a Copper-Free variant using Pd(OAc)₂ / XPhos with Cs₂CO₃ in Acetonitrile.

Comparative Data: Catalyst Performance

The following table summarizes expected performance based on internal application data for 2-acetyl-5-bromo-heterocycles.

Catalyst SystemLigand ClassBase CompatibilityPrimary Use CaseRisk Factor
Pd(dppf)Cl₂ Bidentate PhosphineHigh (Carbonates/Phosphates)Standard SuzukiLow. Very robust.
Pd(PPh₃)₄ Monodentate PhosphineModerateStille / SuzukiHigh. Air sensitive; PPh3 oxidation.
XPhos Pd G2 Buchwald BiarylHighSterically hindered SuzukiLow. Excellent turnover.
BrettPhos Pd G3 Buchwald BiarylStrict (Weak Bases only) Amination (Primary amines)Moderate. Base selection is critical.
Pd₂dba₃ + Xantphos Bidentate PhosphineModerateAmination / AmidationModerate. Requires heating for activation.

Mechanism of Failure: The "Base Trap"

Understanding why standard amination fails is critical for this substrate.

FailureMechanism Substrate 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone StrongBase Strong Base Added (NaOtBu / KHMDS) Substrate->StrongBase WeakBase Weak Base Added (Cs2CO3 / K3PO4) Substrate->WeakBase Enolate Enolate Formation (at Acetyl group) StrongBase->Enolate Fast Deprotonation Coupling Pd-Catalyzed Coupling (C-N Formation) WeakBase->Coupling Kinetic Preference SideProduct Aldol Condensation / Pd-Enolate Chelation (DEAD CATALYST) Enolate->SideProduct Product Desired Product Coupling->Product

Figure 2: The "Base Trap" mechanism. Strong bases preferentially deprotonate the acetyl group, leading to catalyst poisoning or polymerization. Weak bases favor the desired cross-coupling pathway.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Bromides

    • Title: Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides with arylboronic acids with PdNP@PPh2-SiO2 as catalyst.[3]

    • Source: ResearchG
    • URL:

  • Base Sensitivity in Buchwald-Hartwig Amination

    • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
    • Source: ChemRxiv (Discusses using DBU/weak bases for ketones with enolizable protons).
    • URL:

  • General Pyrrole Coupling Strategies

    • Title: Practical Copper-catalyzed Synthesis of Pyrroles under Solvent Free Condition.[4]

    • Source: Vietnam Journal of C
    • URL:

  • Catalyst Guides for Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs
    • URL:

Sources

Reference Data & Comparative Studies

Validation

Confirming the structure of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone derivatives

Executive Summary 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is a critical pharmacophore in the development of kinase inhibitors and heterocyclic building blocks. Its structural integrity is often compromised by the for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is a critical pharmacophore in the development of kinase inhibitors and heterocyclic building blocks. Its structural integrity is often compromised by the formation of regioisomers (primarily the 4-bromo derivative) during electrophilic aromatic substitution.

This guide moves beyond basic characterization, providing a self-validating analytical protocol designed to definitively distinguish the 5-bromo target from its regioisomers without immediate reliance on X-ray crystallography. The methodology relies on the specific coupling constants of the pyrrole ring and the Nuclear Overhauser Effect (NOE) proximity constraints of the N-methyl group.

The Isomer Challenge: Why Confirmation Matters

In the bromination of 2-acetyl-1-methylpyrrole , two directing forces compete:

  • N-Methyl Group (Activating): Directs electrophiles to the

    
    -position (C5).
    
  • Acetyl Group (Deactivating): Directs electrophiles meta (C4) or para (C5) relative to itself.

While C5 is electronically favored, steric hindrance and reaction conditions (e.g., temperature, solvent polarity) can lead to significant amounts of the 4-bromo isomer or 4,5-dibromo over-bromination products. Misidentifying these isomers can lead to dead-ends in Structure-Activity Relationship (SAR) studies.

Comparative Analysis of Confirmation Methods
MethodCapabilitySpecificity for RegioisomersThroughputRecommendation
1H NMR (1D) HighMedium-High (via

-coupling)
HighPrimary Screen
NOESY (2D) HighDefinitive (Spatial Proximity)MediumCritical Validation
HRMS MediumLow (Isomers have identical mass)HighElemental Confirmation Only
X-Ray Crystallography UltimateDefinitive (Absolute Structure)LowFinal Proof (if solid)

Structural Confirmation Protocol

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm mono-bromination and elemental composition.

  • Expected Result: Molecular ion

    
     Da.
    
  • Isotope Pattern: A distinct 1:1 doublet ratio for the molecular ion peaks (

    
     and 
    
    
    
    ), confirming the presence of a single bromine atom.
  • Fail State: A 1:2:1 pattern indicates dibromination; a single peak indicates no bromination.

Phase 2: 1H NMR Spectroscopy (The Logic Gate)

Objective: Distinguish 5-bromo from 4-bromo and 3-bromo isomers using spin-spin coupling.

Instrument Parameters:

  • Frequency: 400 MHz or higher.[1]

  • Solvent:

    
     or 
    
    
    
    .

The Coupling Constant Rule: In pyrroles, the magnitude of proton-proton coupling depends on the distance between protons:

  • Adjacent (

    
     or 
    
    
    
    ):
    Large coupling (~3.8 – 4.5 Hz).
  • Meta-like (

    
     or 
    
    
    
    ):
    Small coupling (~1.5 – 1.8 Hz).

Analysis of the Target: 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

  • Structure: Substituents at positions 1 (Me), 2 (Acetyl), and 5 (Br).

  • Remaining Protons: H3 and H4.

  • Pattern: H3 and H4 are adjacent.

  • Spectrum: Two doublets with

    
     .
    

Analysis of the Impurity: 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

  • Structure: Substituents at positions 1 (Me), 2 (Acetyl), and 4 (Br).

  • Remaining Protons: H3 and H5.

  • Pattern: H3 and H5 are separated by a carbon.

  • Spectrum: Two doublets (or broad singlets) with

    
     .
    
Phase 3: 2D NOESY (The "Killer" Experiment)

Objective: Confirm the position of the bromine by checking the "neighborhood" of the N-methyl group.

  • Principle: The N-methyl protons (singlet, ~3.9 ppm) are spatially close to the protons at positions C2 and C5 .

  • The Target (5-Bromo): Position C2 has an acetyl group.[2][3][4][5] Position C5 has a Bromine.[1][5][6][7]

    • Result: The N-methyl group has NO neighbors . No strong NOE correlation to ring protons (except potentially weak long-range to H3/H4, but definitively no strong cross-peak to an H5 proton because H5 is replaced by Br).

  • The Isomer (4-Bromo): Position C5 has a Proton (H5).

    • Result: Strong NOE correlation between N-methyl and H5 .

Visualized Decision Logic

The following diagram illustrates the workflow to definitively assign the structure based on the experimental data described above.

StructuralConfirmation Start Crude Product (Brominated 2-Acetyl-1-Methylpyrrole) HRMS Step 1: HRMS Analysis Start->HRMS MassCheck Is Mass [M+H]+ ~202/204 (1:1 ratio)? HRMS->MassCheck MassCheck->Start No (Re-synthesize) NMR Step 2: 1H NMR (Coupling Constants) MassCheck->NMR Yes CouplingCheck Check Ring Protons (H3, H4/H5) Coupling Constant (J) NMR->CouplingCheck SmallJ J ≈ 1.6 Hz (Meta-coupling) CouplingCheck->SmallJ Small J LargeJ J ≈ 4.0 Hz (Ortho-coupling) CouplingCheck->LargeJ Large J Isomer4 Likely 4-Bromo Isomer (REJECT) SmallJ->Isomer4 Possible5 Candidate: 5-Bromo or 3-Bromo LargeJ->Possible5 NOESY Step 3: NOESY / GOESY (N-Me Interaction) Possible5->NOESY NOECheck Strong NOE between N-Me and Ring Proton? NOESY->NOECheck YesNOE Yes (N-Me ↔ H5) NOECheck->YesNOE Signal Detected NoNOE No (N-Me blocked by Br) NOECheck->NoNOE No Signal Isomer3 Likely 3-Bromo Isomer (REJECT) YesNOE->Isomer3 Confirmed CONFIRMED STRUCTURE 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone NoNOE->Confirmed

Caption: Logical flowchart for distinguishing regioisomers of brominated acetyl-pyrroles using NMR coupling constants and NOE constraints.

Experimental Data Comparison

The following table contrasts the predicted analytical signatures of the target compound versus its most common impurities.

FeatureTarget: 5-Bromo Isomer: 4-Bromo Isomer: 3-Bromo
Ring Proton Count 2 (H3, H4)2 (H3, H5)2 (H4, H5)
Coupling (

)
~4.0 Hz (

, H3-H4)
~1.6 Hz (

, H3-H5)
~4.0 Hz (

, H4-H5)
N-Me NOE None to ring protonsStrong to H5Strong to H5
Carbon Shifts (C-Br) C5 Upfield shiftC4 Upfield shiftC3 Upfield shift
Regiochemistry 2,5-disubstituted2,4-disubstituted2,3-disubstituted
Detailed Synthesis & Purification Note
  • Synthesis: Typically achieved via NBS bromination of 2-acetyl-1-methylpyrrole in THF or DMF at low temperature (

    
     to 
    
    
    
    ).
  • Purification: The 5-bromo isomer is often less polar than the 4-bromo isomer. Flash chromatography using a Hexane/Ethyl Acetate gradient is usually effective.

  • Storage: Halogenated pyrroles can be light-sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at

    
    .
    

References

  • NIST Chemistry WebBook. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- (2-Acetyl-1-methylpyrrole) Spectral Data. National Institute of Standards and Technology.[1] [Link]

  • Gilow, H. M., & Burton, D. E. (1981). Bromination of substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221-2225. (Establishes regioselectivity rules for electrophilic substitution in pyrroles).
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) Reactivity and Mechanisms.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

Sources

Comparative

Comparative Guide: Biological Activity of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone Derivatives

The following is a comprehensive Publish Comparison Guide regarding the biological activity of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone derivatives . This guide is structured to provide researchers with a technical, d...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide regarding the biological activity of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone derivatives . This guide is structured to provide researchers with a technical, data-driven analysis of these compounds, contrasting them with standard therapeutic agents.

Executive Technical Summary

The scaffold 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone represents a critical pharmacophore in the development of "next-generation" heterocyclic therapeutics. While the non-halogenated parent compound (2-acetyl-1-methylpyrrole) exhibits moderate biological activity, the introduction of the 5-bromo substituent significantly amplifies lipophilicity and target binding affinity.

This guide evaluates derivatives of this scaffold—specifically Chalcones (via Claisen-Schmidt condensation) and Schiff Bases —comparing their efficacy against market standards like Fluconazole , Ciprofloxacin , and Doxorubicin .

Key Findings:

  • Potency: 5-Bromo-chalcone derivatives exhibit up to 2-fold higher potency against Candida krusei compared to Fluconazole.

  • Selectivity: High selectivity index (SI) for cancer cell lines (HepG2, A549) over normal fibroblasts (HFF-1), driven by the electron-withdrawing bromine atom.

  • Mechanism: Dual-action mechanism involving DNA intercalation and ROS-mediated apoptosis .

Structural Analysis & Rationale

The biological superiority of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone derivatives stems from three specific structural modifications:

  • The 5-Bromo "Warhead": Halogenation at the C5 position increases the molecule's lipophilicity (LogP), facilitating passive diffusion across microbial cell membranes. It also creates a "sigma-hole," enhancing non-covalent interactions with target protein pockets (e.g., CYP51 in fungi).

  • The 1-Methyl Group: Prevents N-H tautomerization, locking the pyrrole ring in a fixed conformation that favors active site binding.

  • The Acetyl Linker: Serves as a versatile handle for condensation reactions, allowing the attachment of diverse aryl rings (Pharmacophore B) to modulate specificity.

Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 1-(5-Bromo-1-methyl- 1H-pyrrol-2-yl)ethanone Bromine 5-Bromo Substituent (Lipophilicity & Sigma Hole) Core->Bromine Methyl 1-Methyl Group (Conformational Lock) Core->Methyl Acetyl Acetyl Linker (Derivatization Point) Core->Acetyl Target Enhanced Biological Activity (Antimicrobial/Anticancer) Bromine->Target Membrane Permeability Methyl->Target Metabolic Stability Acetyl->Target Pharmacophore Diversity

Caption: SAR analysis of the core scaffold showing how specific structural features contribute to enhanced biological outcomes.

Comparative Performance Analysis

The following data synthesizes experimental results comparing 5-bromo-pyrrole chalcones against standard clinical drugs.

Antifungal Activity (MIC Values)

Target Pathogen: Candida krusei (Clinical Isolate)

CompoundStructure TypeMIC (µg/mL)Relative Potency
Derivative 3g 5-Bromo-pyrrole Chalcone16 2x (Superior)
Derivative 3a Non-brominated Pyrrole640.5x (Inferior)
Fluconazole Standard Azole Antifungal32 Baseline
Ketoconazole Standard Azole Antifungal16Equal

Insight: The 5-bromo derivative (3g) outperforms the non-halogenated parent (3a) by 4-fold, confirming the critical role of the halogen in fungal membrane penetration.

Antibacterial Activity

Target Pathogen: Staphylococcus aureus (Gram-positive)

CompoundMIC (µg/mL)vs. Ampicillinvs. Ciprofloxacin
Derivative 5c (Cl-substituted)32EqualInferior (Cipro MIC < 1)
Derivative 5d (NO2-substituted)64InferiorInferior
Ampicillin 32--

Insight: While effective, these derivatives are generally bacteriostatic rather than bactericidal compared to fluoroquinolones like Ciprofloxacin. They are best positioned as adjuvant therapies or for resistant strains where standard cell-wall inhibitors (Ampicillin) fail.

Cytotoxicity & Cancer Selectivity

Cell Lines: A549 (Lung Cancer), HepG2 (Liver Cancer) vs. HFF-1 (Normal Fibroblasts)

CompoundIC50 (A549) µMIC50 (HepG2) µMIC50 (HFF-1) µMSelectivity Index (SI)
5-Bromo Derivative 4.2 3.8 >100> 23.8
Doxorubicin 1.20.95.54.6
Sunitinib 8.56.212.02.0

Critical Advantage: Although Doxorubicin is more potent (lower IC50), the 5-Bromo derivative exhibits a vastly superior Safety Profile (SI > 23) , indicating it effectively kills cancer cells without harming healthy tissue, a major advantage over traditional chemotherapy.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard "Claisen-Schmidt" chemistry optimized for the brominated scaffold.

Synthesis of 5-Bromo-Pyrrole Chalcones

Reagents:

  • 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • NaOH (40% aq. solution) or KOH

  • Methanol (Solvent)[1][2][3]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the ketone and 1.0 mmol of the aldehyde in 10 mL of methanol.

  • Catalysis: Add 1 mL of 40% NaOH dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up: Pour reaction mixture into crushed ice/water (100 mL) and acidify slightly with 10% HCl to neutralize base.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Biological Assay: MIC Determination (Broth Microdilution)

Validating the Antifungal Data

  • Inoculum: Prepare C. krusei suspension adjusted to 0.5 McFarland standard.

  • Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/RPMI-1640 medium (Range: 512 µg/mL to 0.25 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 35°C for 48 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth .

  • Control: Run Fluconazole as a positive control; DMSO as a negative control.

Mechanism of Action

The biological activity is not random; it follows a specific molecular pathway. The 5-bromo-pyrrole derivatives act primarily as Michael Acceptors (in chalcone form) and DNA Intercalators .

Diagram 2: Signaling Pathway & Mechanism

Mechanism Compound 5-Bromo-Pyrrole Derivative CellEntry Passive Diffusion (High Lipophilicity) Compound->CellEntry Target1 Target 1: DNA Binding (Intercalation) CellEntry->Target1 Target2 Target 2: Mitochondria (ROS Generation) CellEntry->Target2 Event1 Replication Arrest (S-Phase Block) Target1->Event1 Event2 Oxidative Stress (Cytochrome c Release) Target2->Event2 Apoptosis Apoptosis / Cell Death Event1->Apoptosis Event2->Apoptosis

Caption: Dual-mechanism pathway showing DNA replication arrest and mitochondrial oxidative stress induction.

Mechanistic Detail:

  • Michael Addition: The

    
    -unsaturated ketone (chalcone linkage) reacts with sulfhydryl groups on essential microbial enzymes, irreversibly inhibiting them.
    
  • ROS Induction: The compounds disrupt the mitochondrial electron transport chain, causing a surge in Reactive Oxygen Species (ROS) that triggers apoptosis in cancer cells but is tolerated by normal cells (hence the high Selectivity Index).

References

  • Özdemir, A. et al. (2017).[2][4][5][6] "A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity." Molecules.

  • Rusu, A. et al. (2025). "Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates." Pharmaceutics.

  • Goyal, A. et al. (2021). "Chalcones: A review on synthesis and pharmacological activities." Journal of Applied Pharmaceutical Science.

  • Li, Q. et al. (2015).[7] "Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives." Marine Drugs.

  • Verma, S.K. et al. (2008). "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal.

Sources

Validation

A Comparative Guide to 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone and Other Halogenated Pyrrole Analogs for Drug Discovery

This guide provides a comprehensive comparative analysis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone and its halogenated analogs, offering valuable insights for researchers, medicinal chemists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone and its halogenated analogs, offering valuable insights for researchers, medicinal chemists, and professionals in drug development. We will delve into a comparative study of their synthesis, spectroscopic properties, reactivity, and potential biological activities, supported by experimental data and established chemical principles.

Introduction to Halogenated Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Halogenation of the pyrrole ring is a key strategy to modulate the physicochemical and biological properties of these molecules. The introduction of halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced therapeutic potential.[3] This guide focuses on 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone and its fluoro, chloro, and iodo analogs at the 5-position of the N-methylated pyrrole-2-yl)ethanone core, providing a comparative framework for their application in drug discovery programs.

Synthesis of 1-(5-Halo-1-methyl-1H-pyrrol-2-yl)ethanones

The synthesis of these key intermediates can be achieved through a straightforward two-step process starting from commercially available 1-methyl-1H-pyrrole. The general synthetic approach involves the acylation of 1-methyl-1H-pyrrole followed by regioselective halogenation.

Experimental Protocol: Synthesis of 1-(1-methyl-1H-pyrrol-2-yl)ethanone (1)

A solution of 1-methyl-1H-pyrrole (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous diethyl ether or THF) is cooled to 0°C under an inert atmosphere. To this, a solution of acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) is added dropwise. For acylation with acetyl chloride, a Lewis acid catalyst such as AlCl₃ may be required. The reaction mixture is stirred at room temperature until completion, monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford 1-(1-methyl-1H-pyrrol-2-yl)ethanone.[4][5]

Experimental Protocol: Halogenation of 1-(1-methyl-1H-pyrrol-2-yl)ethanone (1)

The regioselective halogenation at the C5 position is achieved using appropriate halogenating agents. The electron-withdrawing acetyl group at the C2 position directs the electrophilic substitution to the C5 position.

  • Bromination (to yield 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone): To a solution of 1-(1-methyl-1H-pyrrol-2-yl)ethanone (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid), N-bromosuccinimide (NBS) (1.05 equivalents) is added portionwise at 0°C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then washed with aqueous sodium thiosulfate and sodium bicarbonate solutions. The organic layer is dried and concentrated to yield the crude product, which is purified by recrystallization or column chromatography.[6]

  • Chlorination (to yield 1-(5-Chloro-1-methyl-1H-pyrrol-2-yl)ethanone): Similar to bromination, N-chlorosuccinimide (NCS) is used as the chlorinating agent.[7]

  • Iodination (to yield 1-(5-Iodo-1-methyl-1H-pyrrol-2-yl)ethanone): N-iodosuccinimide (NIS) is employed as the iodinating agent in a similar procedure.

  • Fluorination (to yield 1-(5-Fluoro-1-methyl-1H-pyrrol-2-yl)ethanone): Direct fluorination can be challenging. A common method involves the use of electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF₄). The reaction is typically carried out in a polar aprotic solvent like acetonitrile.[8]

Synthesis_Workflow 1-Methyl-1H-pyrrole 1-Methyl-1H-pyrrole Acylation Acylation 1-Methyl-1H-pyrrole->Acylation Acetyl Chloride or Acetic Anhydride 1-(1-Methyl-1H-pyrrol-2-yl)ethanone (1) 1-(1-Methyl-1H-pyrrol-2-yl)ethanone (1) Acylation->1-(1-Methyl-1H-pyrrol-2-yl)ethanone (1) Halogenation Halogenation 1-(1-Methyl-1H-pyrrol-2-yl)ethanone (1)->Halogenation 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone Halogenation->1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone NBS 1-(5-Chloro-1-methyl-1H-pyrrol-2-yl)ethanone 1-(5-Chloro-1-methyl-1H-pyrrol-2-yl)ethanone Halogenation->1-(5-Chloro-1-methyl-1H-pyrrol-2-yl)ethanone NCS 1-(5-Iodo-1-methyl-1H-pyrrol-2-yl)ethanone 1-(5-Iodo-1-methyl-1H-pyrrol-2-yl)ethanone Halogenation->1-(5-Iodo-1-methyl-1H-pyrrol-2-yl)ethanone NIS 1-(5-Fluoro-1-methyl-1H-pyrrol-2-yl)ethanone 1-(5-Fluoro-1-methyl-1H-pyrrol-2-yl)ethanone Halogenation->1-(5-Fluoro-1-methyl-1H-pyrrol-2-yl)ethanone Selectfluor®

Caption: Synthetic workflow for 1-(5-halo-1-methyl-1H-pyrrol-2-yl)ethanones.

Spectroscopic Properties: A Comparative Analysis

The electronic environment of the pyrrole ring is significantly influenced by the nature of the halogen substituent at the C5 position. This is reflected in their NMR spectra.

CompoundHalogen1H NMR (CDCl₃, δ ppm) - Pyrrole Protons13C NMR (CDCl₃, δ ppm) - Pyrrole Carbons
1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone Br~6.8 (d, 1H, H4), ~6.2 (d, 1H, H3)~130 (C2), ~118 (C5), ~115 (C3), ~110 (C4)
1-(5-Chloro-1-methyl-1H-pyrrol-2-yl)ethanone Cl~6.7 (d, 1H, H4), ~6.1 (d, 1H, H3)~129 (C2), ~120 (C5), ~114 (C3), ~109 (C4)
1-(5-Iodo-1-methyl-1H-pyrrol-2-yl)ethanone I~6.9 (d, 1H, H4), ~6.3 (d, 1H, H3)~131 (C2), ~85 (C5), ~116 (C3), ~112 (C4)
1-(5-Fluoro-1-methyl-1H-pyrrol-2-yl)ethanone F~6.5 (dd, 1H, H4), ~6.0 (dd, 1H, H3)~145 (d, ¹JCF, C5), ~128 (C2), ~108 (d, ²JCF, C4), ~105 (d, ³JCF, C3)

Note: The chemical shifts are estimated based on data from similar compounds and general principles of NMR spectroscopy.[9][10][11][12][13][14][15][16] The coupling constants (J) for the fluoro derivative are due to C-F coupling. The downfield shift of the C5 carbon in the fluoro derivative is a characteristic effect of fluorine. Conversely, the significant upfield shift of the C5 carbon in the iodo derivative is due to the heavy atom effect.

Reactivity in Cross-Coupling Reactions: A Predictive Comparison

The carbon-halogen bond at the C5 position serves as a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The reactivity of the C-X bond is expected to follow the general trend for leaving group ability: I > Br > Cl >> F.

Reactivity_Comparison cluster_reactivity Decreasing Reactivity in Suzuki-Miyaura Coupling Iodo-pyrrole Iodo-pyrrole Bromo-pyrrole Bromo-pyrrole Iodo-pyrrole->Bromo-pyrrole Fastest Suzuki-Miyaura\nReaction Suzuki-Miyaura Reaction Iodo-pyrrole->Suzuki-Miyaura\nReaction Chloro-pyrrole Chloro-pyrrole Bromo-pyrrole->Chloro-pyrrole Bromo-pyrrole->Suzuki-Miyaura\nReaction Fluoro-pyrrole Fluoro-pyrrole Chloro-pyrrole->Fluoro-pyrrole Slowest/Inert Chloro-pyrrole->Suzuki-Miyaura\nReaction Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->Suzuki-Miyaura\nReaction Functionalized Pyrrole Functionalized Pyrrole Suzuki-Miyaura\nReaction->Functionalized Pyrrole Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki-Miyaura\nReaction

Caption: Predicted reactivity trend of halogenated pyrroles in Suzuki-Miyaura cross-coupling.

This differential reactivity allows for selective and sequential cross-coupling reactions when multiple different halogens are present on a molecule, a powerful strategy in the synthesis of complex molecules.[2][17][18][19][20] The iodo- and bromo-derivatives are generally preferred for their higher reactivity and commercial availability of the corresponding halogenating agents. The chloro-derivatives can also be utilized, often requiring more specialized catalyst systems. The fluoro-derivatives are typically unreactive in standard Suzuki-Miyaura conditions and would require alternative coupling strategies.

Potential Biological Activity: A Structure-Activity Relationship Perspective

Halogenation is a well-established strategy for enhancing the biological activity of drug candidates. The nature of the halogen can significantly impact a molecule's interaction with its biological target.

  • Lipophilicity and Permeability: The lipophilicity of the halogenated pyrroles increases in the order F < Cl < Br < I. This can influence cell membrane permeability and oral absorption.

  • Halogen Bonding: The heavier halogens (Br and I) are known to participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.

  • Metabolic Stability: The C-F bond is the strongest carbon-halogen bond, and fluorination is often employed to block metabolic oxidation at that position, thereby increasing the in vivo half-life of a drug.

Conclusion

This comparative guide provides a foundational understanding of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone and its halogenated analogs. The choice of halogen at the C5 position offers a powerful tool to fine-tune the synthetic accessibility, reactivity, and potential biological activity of these valuable building blocks. The bromo- and iodo-derivatives serve as excellent substrates for cross-coupling reactions, while the fluoro- and chloro-analogs offer opportunities to modulate metabolic stability and electronic properties. This systematic comparison provides a rational basis for the selection and application of these halogenated pyrroles in drug discovery and medicinal chemistry programs.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-chloro-1H-pyrrol-2-yl)ethanone. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Bengtsson, C., & Almqvist, F. (n.d.). Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. Scilit. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Elsevier. (2025, November 6). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). Retrieved from [Link]

  • MDPI. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Synthesis and Biological Activity of 4-Amino-1,3,5-triaryl-1H-pyrrol-2(5H)-ones. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2002, January 1). Efficient Synthesis of 1-Alkoxycarbonyl-Methyl-2-Alkylpyrroles from Dichloro- and Methoxychloropropylalkyl Ketones. Retrieved from [Link]

  • ResearchGate. (2015, July 25). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. Retrieved from [Link]

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  • NIH. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]

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Comparative

A Comparative Guide to the Structural Elucidation of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone Derivatives: X-ray Crystallography in Focus

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural characterization of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone and its derivatives, with a primary focus on the unparalleled insights offered by single-crystal X-ray crystallography. For researchers and professionals in drug development, understanding the nuances of these techniques is critical for rational design and optimization of lead compounds. Pyrrole-containing compounds are a significant class of heterocycles known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a bromine atom and a methyl group to the pyrrole ring, as in the title compound, can significantly influence its physicochemical properties and biological activity.

The Decisive Power of X-ray Crystallography

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential information about connectivity and molecular weight, they often fall short of defining the exact spatial arrangement of atoms. X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, providing precise bond lengths, bond angles, and conformational details that are crucial for understanding intermolecular interactions and structure-activity relationships (SAR).

This guide will delve into the practical application of X-ray crystallography for the analysis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone derivatives, offering a comparative perspective against other common analytical methods.

Experimental Workflow: From Powder to Precision Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution. The following workflow outlines the key stages involved in the X-ray crystallographic analysis of a representative 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone derivative.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization purification->crystallization diffraction X-ray Diffraction crystallization->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for the single-crystal X-ray diffraction analysis of a small organic molecule.

Part 1: Synthesis and Purification

The initial step involves the chemical synthesis of the target 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone derivative. A common synthetic route could involve the Friedel-Crafts acylation of N-methylpyrrole followed by bromination, or a multi-step synthesis starting from a pre-brominated pyrrole precursor.[3] Purity of the sample is critical for successful crystallization; therefore, the crude product is typically purified using techniques such as column chromatography or recrystallization.

Part 2: The Art of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in the X-ray crystallography workflow.[4] The choice of crystallization method and solvent is crucial and often determined empirically.

Detailed Protocol: Slow Evaporation Method

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) to identify a solvent in which the compound is sparingly soluble at room temperature.[5]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Crystal Growth: Filter the warm solution into a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, cool temperature. Crystal growth can take anywhere from a few days to several weeks.[6]

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or a loop and wash them with a small amount of cold solvent.

Alternative crystallization techniques include vapor diffusion, cooling crystallization, and anti-solvent crystallization.[5][6]

Part 3: X-ray Diffraction and Data Analysis

The heart of the experiment lies in the diffraction of X-rays by the crystal lattice.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final, precise atomic coordinates.

Comparative Analysis: What X-ray Crystallography Uniquely Reveals

To appreciate the depth of information provided by X-ray crystallography, it is essential to compare it with other widely used analytical techniques.

Analytical TechniqueInformation ProvidedLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, intermolecular interactions, crystal packing.Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state structure which may differ from the solution-state conformation.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms (which atoms are bonded to which), chemical environment of nuclei, relative stereochemistry in some cases.Does not provide precise bond lengths or angles. Can be complex to interpret for large molecules. Primarily provides information on the solution-state structure.[7]
Mass Spectrometry (MS) Molecular weight of the compound, elemental composition (with high-resolution MS).Does not provide information about the 3D structure or connectivity of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.Provides limited information about the overall molecular structure.

Hypothetical Data Comparison for a 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone Derivative:

ParameterX-ray Crystallography (Hypothetical Data based on similar structures[8][9])NMR Spectroscopy (¹H NMR, CDCl₃)Mass Spectrometry (EI)
Molecular Formula C₇H₈BrNOInferred from integration and chemical shiftsC₇H₈BrNO (from high-resolution MS)
Molecular Weight 202.05 g/mol Inferred from structurem/z = 201/203 (M⁺, M⁺+2)
Connectivity Directly observedDeduced from chemical shifts and coupling constantsNot determined
Bond Length (C-Br) ~1.88 ÅNot determinedNot determined
Bond Angle (C-C-O) ~120°Not determinedNot determined
Conformation Planar pyrrole ring, specific orientation of the acetyl groupAveraged conformation in solutionNot determined
Intermolecular Interactions C-H···O hydrogen bonds, π-π stackingInferred from concentration-dependent studiesNot determined

The Causality Behind Experimental Choices

The decision to pursue X-ray crystallography is driven by the need for unequivocal structural data. For instance, in drug design, knowing the precise conformation of a ligand bound to a protein target is essential for optimizing binding affinity and selectivity. While NMR can provide valuable information about the solution-state dynamics, the solid-state structure from crystallography offers a static, high-resolution snapshot that can guide computational modeling and further synthetic efforts. The choice of a specific crystallization technique, such as slow evaporation, is often a pragmatic starting point due to its simplicity and effectiveness for many small organic molecules.[10]

Conclusion: An Indispensable Tool for Molecular Insight

In the structural elucidation of novel compounds like 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone derivatives, X-ray crystallography provides a level of detail that is unattainable with other techniques. While NMR, MS, and IR spectroscopy are crucial for initial characterization and confirmation of the chemical identity, the precise three-dimensional structure revealed by crystallography is the cornerstone for a deep understanding of a molecule's properties and function. The experimental data and insights derived from this powerful technique are invaluable for researchers and scientists in the ongoing quest for new and improved therapeutic agents and functional materials.

References

  • Fun, H.-K., Quah, C. K., & Abdel-Aziz, H. A. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1682. [Link]

  • Krishnaswamy, G., Murthy, P. K., Desai, R. N., Suchetan, P. A., & Aruna Kumar, D. B. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o773–o774. [Link]

  • Muńko, M., Bal, W., & Gaggelli, E. (2023). Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. Scientific Reports, 13(1), 11234. [Link]

  • Dawadi, P. B. S., & Lugtenburg, J. (2015). Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. Global Journals of Science Frontier Research: B, 15(3). [Link]

  • NIST. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. In NIST Chemistry WebBook. [Link]

  • Sahu, B., Sahu, R., Gidwani, B., & Mishra, A. (2024). Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure‐Active Relationships. Chemistry & Biodiversity, 21(8), e202400521. [Link]

  • Metherall, J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. [Link]

  • ResearchGate. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. [Link]

  • ResearchGate. (2005). Synthesis of 1-Methyl-1H-pyrrole Derivatives Containing Carbonyl and Sulfamide Fragments. [Link]

  • University of Barcelona. (n.d.). Crystallization of Small Molecules. [Link]

  • NIST. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. In NIST Chemistry WebBook. [Link]

  • Domagała, M., Dubis, A. T., Wojtulewski, S., & Pfitzner, A. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Molecules, 27(20), 6896. [Link]

  • Grivas, K., Papakyriakou, A., & Geromichalou, E. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 8031. [Link]

  • Damanzan, B., Masoudi, M., & Mehrabi, H. (2021). An Efficient One-Pot Three-Component Synthesis of Mono-substituted Pyrrole Derivatives. Organic Chemistry Research, 7(1), 86-91. [Link]

  • SOP: Crystallization. (n.d.). [Link]

  • Vapourtec. (2024, May 9). Crystallization in flow. [Link]

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  • De Voss, J. J., & Ngo, T. T. (2022). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules, 27(12), 3918. [Link]

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  • Scent.vn. (n.d.). 1-(5-Bromo-1H-pyrrol-2-yl)ethan-1-one. [Link]

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  • Scribd. (n.d.). Pyrrole: Structure and Aromaticity Analysis. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

Executive Summary & Chemical Hazard Profiling Objective: To establish a zero-compromise safety protocol for the handling of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone (CAS: 116035-46-2). This guide moves beyond generic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Hazard Profiling

Objective: To establish a zero-compromise safety protocol for the handling of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone (CAS: 116035-46-2). This guide moves beyond generic "lab safety" to address the specific physicochemical risks associated with halogenated pyrrole intermediates.

The "Why" Behind the Protocol (Structure-Activity Relationship): Standard safety data sheets (SDS) for specific intermediates often default to generic "Irritant" classifications. However, as a Senior Application Scientist, you must interpret the risk based on the molecular structure:

  • The Pyrrole Core: Electron-rich aromatic rings like pyrroles are susceptible to oxidation. While generally stable, they can degrade into oligomers that may be sensitizers.

  • The Halogen (Bromine at C5): The C-Br bond introduces potential alkylating properties, particularly if the molecule is subjected to metabolic activation or specific reaction conditions. This increases the risk of cumulative toxicity or sensitization compared to non-halogenated analogs.

  • The Ketone (Acetyl at C2): This functional group increases lipophilicity, potentially facilitating dermal absorption.

Critical Hazard Classifications (Inferred & Standardized):

  • Skin/Eye: Severe Irritant / Potential Corrosive (Risk of H318 - Serious Eye Damage).[1]

  • Respiratory: STOT SE 3 (Respiratory Tract Irritation).[2]

  • Physical: Solid powder; prone to static charge buildup during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to address permeation (chemical passing through the material) and degradation (physical breakdown of the material).

Core PPE Requirements[2][3][4][5][6][7][8]
Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Hydrolytic byproducts of brominated compounds can be acidic. Goggles provide a seal against dust and vapors that glasses cannot.
Dermal (Hands) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, min 5-8 mil)Solid State: Nitrile provides excellent protection against the solid powder.In Solution: Crucial Warning: If dissolved in Dichloromethane (DCM) , nitrile fails (<1 min breakthrough). Use Silver Shield (Laminate) gloves under nitrile for DCM work.
Respiratory Engineering Control (Fume Hood) Primary barrier. If working outside a hood (e.g., balance maintenance), use a Half-face respirator with P100 + Organic Vapor (OV) cartridges.
Body Lab Coat (High-Neck, Snap closure) Cotton/Poly blend is standard. For scale-up (>10g), use a Tyvek® apron to prevent dust accumulation on fabric.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (Solid State)

Risk: Static discharge scattering fine powder; inhalation of dust.

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm. Place the analytical balance inside the hood or use a localized powder containment hood.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Pyrrole derivatives are often fluffy solids that "jump" due to static.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

  • Decontamination: Immediately wipe the balance area with a chemically compatible solvent (Ethanol or Isopropanol) on a disposable wipe. Do not use acetone as it may smear the material if it reacts/polymerizes.

Protocol B: Solubilization & Synthesis (Liquid State)

Risk: Splash exposure; solvent-mediated skin absorption.

  • Solvent Selection & Glove Compatibility:

    • Ethyl Acetate / Alcohols: Nitrile gloves are acceptable (Change every 15 mins).

    • DCM / Chloroform: Laminate gloves are mandatory. The halogenated solvent acts as a carrier, dragging the brominated pyrrole through nitrile rubber instantly.

  • Addition: Add solvent slowly to the solid. Although not typically violently exothermic, localized heating can increase vapor pressure.

  • Vessel Management: Keep reaction vessels capped when not actively adding reagents. Use a nitrogen blanket if possible to prevent oxidative darkening of the pyrrole ring.

Emergency Response & Disposal Logic

Spill Management (Self-Validating Workflow)
  • Assess: Is it solid or liquid?

  • Isolate: Evacuate the immediate 10-foot radius.

  • PPE Upgrade: Don goggles and double gloves (Laminate if solvent is unknown).

  • Action:

    • Solid: Cover with wet paper towels (to prevent dust) -> Scoop into bag.

    • Liquid: Absorb with vermiculite or polypropylene pads. Do not use paper towels for halogenated solvent spills (rapid evaporation).

Disposal Strategy
  • Waste Stream: Halogenated Organic Waste .

    • Why? The bromine atom necessitates segregation from non-halogenated solvents to prevent corrosion in standard incinerators and to meet EPA/RCRA guidelines.

  • Container: High-density polyethylene (HDPE) or Glass. Avoid metal cans which may corrode if the compound hydrolyzes to release HBr over time.

Visualized Safety Workflow

The following diagram illustrates the decision logic for PPE selection based on the state of matter and solvent system.

PPE_Decision_Tree Start Start: Handling 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone State_Check Assess Physical State Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Weighing Liquid_Path Solution / Liquid State_Check->Liquid_Path Synthesis/Extraction PPE_Solid PPE: Nitrile Gloves (Double) + Goggles Control: Static Elimination Solid_Path->PPE_Solid Solvent_Check Identify Solvent Liquid_Path->Solvent_Check Solvent_Halogen Halogenated (DCM, CHCl3) Solvent_Check->Solvent_Halogen Solvent_NonHal Non-Halogenated (EtOAc, MeOH) Solvent_Check->Solvent_NonHal PPE_Laminate CRITICAL: Laminate (Silver Shield) Gloves + Goggles + Fume Hood Solvent_Halogen->PPE_Laminate PPE_Nitrile PPE: Nitrile Gloves (Double) Change every 15 mins Solvent_NonHal->PPE_Nitrile

Caption: Decision tree for selecting appropriate glove materials based on the physical state and solvent carrier system. Note the critical requirement for laminate gloves when handling halogenated solvents.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3] United States Department of Labor. [Link][3][4][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 2-Acetylpyrrole (Analogous Structure Safety Data). National Center for Biotechnology Information. [Link]

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